molecular formula C9H10BrNO B1528709 3-Bromo-5-(cyclopropylmethoxy)pyridine CAS No. 1383133-14-9

3-Bromo-5-(cyclopropylmethoxy)pyridine

Cat. No.: B1528709
CAS No.: 1383133-14-9
M. Wt: 228.09 g/mol
InChI Key: MHKMTBYQYDDNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(cyclopropylmethoxy)pyridine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(cyclopropylmethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(cyclopropylmethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-9(5-11-4-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKMTBYQYDDNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1383133-14-9[1][2]

Executive Summary

3-Bromo-5-(cyclopropylmethoxy)pyridine (CAS 1383133-14-9) is a specialized heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators.[2]

As a Senior Application Scientist, I categorize this compound as a "Pivot Intermediate." It possesses two distinct functional handles that allow medicinal chemists to diverge synthetic pathways:

  • The Electrophilic Handle (3-Bromo): Enables high-fidelity cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Pharmacophoric Tail (5-Cyclopropylmethoxy): A validated bioisostere for methoxy or ethoxy groups, offering enhanced metabolic stability and optimized lipophilicity without introducing excessive rotatable bonds.

This guide details the structural properties, validated synthetic protocols, and strategic utility of this compound in drug discovery.

Chemical Identity & Physical Properties[3][4][5][6]

PropertyData
CAS Number 1383133-14-9
IUPAC Name 3-Bromo-5-(cyclopropylmethoxy)pyridine
Molecular Formula C

H

BrNO
Molecular Weight 228.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
LogP (Predicted) ~2.8 (Lipophilic)
Key Functional Groups Aryl Bromide (C-Br), Pyridyl Nitrogen, Cyclopropyl Ether

Synthetic Methodology

Reliable access to 3-Bromo-5-(cyclopropylmethoxy)pyridine is critical for scale-up. While Nucleophilic Aromatic Substitution (


) on 3,5-dibromopyridine is possible, it often suffers from harsh conditions and lower regioselectivity.

The industry-standard protocol relies on a Williamson Ether Synthesis using 3-Bromo-5-hydroxypyridine as the starting scaffold. This route offers milder conditions and higher yields.

Validated Synthetic Workflow (Williamson Ether Route)

Reagents:

  • Substrate: 3-Bromo-5-hydroxypyridine (CAS 74115-13-2)[3]

  • Alkylating Agent: (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    

Protocol:

  • Charge: Dissolve 3-Bromo-5-hydroxypyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (1.5 eq). Stir at ambient temperature for 30 minutes to form the phenoxide anion. Note: Cesium is preferred over Potassium for its "cesium effect," enhancing solubility and nucleophilicity in polar aprotic solvents.
    
  • Alkylation: Dropwise add (Bromomethyl)cyclopropane (1.2 eq).

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor via LC-MS for consumption of the starting phenol.

  • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Logic Diagram

The following diagram illustrates the reaction flow and the critical decision points for optimization.

SynthesisWorkflow Start 3-Bromo-5-hydroxypyridine (CAS 74115-13-2) Intermediate Pyridyl-O-Anion (Intermediate) Start->Intermediate Deprotonation (DMF, 25°C) Reagent (Bromomethyl)cyclopropane + Cs2CO3 Reagent->Intermediate Reagent Addition Product 3-Bromo-5-(cyclopropylmethoxy)pyridine (CAS 1383133-14-9) Intermediate->Product Sn2 Alkylation (60°C, 4h)

Figure 1: Step-wise Williamson Ether Synthesis pathway utilizing the Cesium Effect for optimized yield.

Medicinal Chemistry Utility: The "Cyclopropylmethoxy" Advantage

Why choose this specific ether over a standard methoxy group? In drug design, the Cyclopropylmethoxy (CPM) moiety is a strategic tool for Structure-Activity Relationship (SAR) optimization.

Metabolic Stability

Simple alkoxy groups (methoxy, ethoxy) are prone to rapid O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: The cyclopropyl ring introduces steric bulk adjacent to the ether oxygen.

  • Result: This sterically hinders the approach of the heme-iron center of CYP450, significantly slowing down the rate of oxidative metabolism and extending the drug's half-life (

    
    ).
    
Lipophilicity & Binding
  • The CPM group adds lipophilicity (increasing logP) compared to a methoxy group, which can improve permeability across the blood-brain barrier (BBB) or cell membranes.

  • The cyclopropyl ring is rigid, reducing the entropic penalty upon binding to a protein pocket compared to a flexible propyl or butyl chain.

Derivatization Potential

The 3-position bromine is a versatile "exit vector" for library generation.

Derivatization Core 3-Bromo-5-(cyclopropylmethoxy)pyridine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2) Core->Suzuki Pd(dppf)Cl2, K2CO3 Buchwald Buchwald-Hartwig Amination (HNR2) Core->Buchwald Pd2(dba)3, XPhos Heck Heck Reaction (Alkenes) Core->Heck Pd(OAc)2, P(o-tol)3 Lithiation Li-Halogen Exchange (n-BuLi -> Electrophile) Core->Lithiation -78°C, THF

Figure 2: Divergent synthetic utility of the 3-bromo handle in library synthesis.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Critical Safety Note: When synthesizing this compound via the alkylation route involving (Bromomethyl)cyclopropane , extreme caution is required. Cyclopropylmethyl halides are potent alkylating agents and potential mutagens.

  • Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.

  • Decontamination: Quench excess alkylating agent with an amine solution (e.g., 10% ethanolamine in methanol) before disposal.

References

  • PubChem. (2024).[4] 3-Bromo-5-hydroxypyridine (Precursor) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2024). General Methods for Williamson Ether Synthesis in Pyridines. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-(cyclopropylmethoxy)pyridine: A Key Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Bromo-5-(cyclopropylmethoxy)pyridine, a crucial building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, a robust synthesis strategy, and its significant applications in the creation of innovative therapeutics.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in pharmaceutical development, with approximately 20% of the top-selling drugs featuring this heterocyclic motif.[1] Its presence is pivotal in modulating biological activity and pharmacokinetic properties.[2] Specifically, 3,5-disubstituted pyridines serve as versatile intermediates, allowing for precise structural modifications that are essential for optimizing drug candidates. 3-Bromo-5-(cyclopropylmethoxy)pyridine emerges as a compound of interest, combining the reactive handle of a bromine atom—ideal for cross-coupling reactions—with a cyclopropylmethoxy group, a moiety known to enhance metabolic stability and binding affinity in drug candidates.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and properties.

Chemical Structure

The structure of 3-Bromo-5-(cyclopropylmethoxy)pyridine is characterized by a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a cyclopropylmethoxy ether linkage.

Molecular Structure of 3-Bromo-5-(cyclopropylmethoxy)pyridine

A 2D representation of 3-Bromo-5-(cyclopropylmethoxy)pyridine.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is derived from analogous compounds, it provides a reliable foundation for experimental design.

PropertyValueSource/Method
IUPAC Name 3-Bromo-5-(cyclopropylmethoxy)pyridine-
CAS Number 1383133-14-9Chemical Abstract Service
Molecular Formula C₉H₁₀BrNOCalculated
Molecular Weight 228.09 g/mol Calculated
Appearance Expected to be a solid or oilAnalogy to similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solventsAnalogy to similar compounds

Synthesis and Purification: A Strategic Approach

The synthesis of 3-Bromo-5-(cyclopropylmethoxy)pyridine is most effectively achieved through a multi-step process, beginning with the bromination of pyridine, followed by the introduction of a hydroxyl group, and culminating in a Williamson ether synthesis. This pathway is both logical and scalable.

Synthesis Workflow

The overall synthetic strategy is depicted below. This approach ensures high yields and purity of the final product by leveraging well-established and reliable chemical transformations.

Synthetic Pathway to 3-Bromo-5-(cyclopropylmethoxy)pyridine

Synthesis_Workflow Pyridine Pyridine Dibromopyridine 3,5-Dibromopyridine Pyridine->Dibromopyridine Bromination [1] Hydroxypyridine 3-Bromo-5-hydroxypyridine Dibromopyridine->Hydroxypyridine Hydroxylation [2] Target 3-Bromo-5-(cyclopropylmethoxy)pyridine Hydroxypyridine->Target Williamson Ether Synthesis [3]

A streamlined workflow for the synthesis of the target compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of similar pyridine derivatives and represent a robust approach to obtaining 3-Bromo-5-(cyclopropylmethoxy)pyridine.

Step 1: Synthesis of 3,5-Dibromopyridine (Precursor)

This foundational step involves the direct bromination of pyridine. The reaction requires harsh conditions due to the electron-deficient nature of the pyridine ring.

  • Protocol:

    • To a solution of pyridine in concentrated sulfuric acid, add bromine dropwise at an elevated temperature (typically 130-140 °C).[3]

    • Maintain the reaction at this temperature for several hours to ensure complete conversion.

    • Cool the reaction mixture and carefully pour it onto ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry to yield 3,5-dibromopyridine.

Step 2: Synthesis of 3-Bromo-5-hydroxypyridine (Intermediate)

The conversion of 3,5-dibromopyridine to 3-bromo-5-hydroxypyridine can be achieved via a nucleophilic aromatic substitution reaction.

  • Protocol:

    • In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve 3,5-dibromopyridine.

    • Add a source of hydroxide, such as potassium hydroxide, and heat the mixture.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • After cooling, perform an aqueous workup to isolate the crude 3-bromo-5-hydroxypyridine.

    • Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of 3-Bromo-5-(cyclopropylmethoxy)pyridine (Final Product) via Williamson Ether Synthesis

This final step is a classic Williamson ether synthesis, which is a reliable method for forming the ether linkage.[4]

  • Protocol:

    • In a polar aprotic solvent such as DMF, suspend sodium hydride.

    • Add a solution of 3-bromo-5-hydroxypyridine in DMF dropwise at 0 °C to form the alkoxide.

    • After the evolution of hydrogen gas ceases, add (bromomethyl)cyclopropane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the cyclopropylmethoxy group.

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-2, H-6~8.2 - 8.4Doublet / Multiplet
Pyridine H-4~7.5 - 7.7Triplet / Multiplet
O-CH₂~3.9 - 4.1Doublet
CH (cyclopropyl)~1.2 - 1.4Multiplet
CH₂ (cyclopropyl)~0.6 - 0.8 and ~0.3 - 0.5Multiplet
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide further confirmation of the structure, with characteristic shifts for the substituted pyridine ring and the cyclopropylmethoxy moiety.

Carbon(s)Predicted Chemical Shift (δ, ppm)
Pyridine C-5 (C-O)~155 - 158
Pyridine C-2, C-6~140 - 145
Pyridine C-4~125 - 128
Pyridine C-3 (C-Br)~118 - 122
O-CH₂~70 - 75
CH (cyclopropyl)~10 - 15
CH₂ (cyclopropyl)~3 - 8

Applications in Drug Discovery and Development

3-Bromo-5-(cyclopropylmethoxy)pyridine is a valuable building block for the synthesis of complex molecules in drug discovery pipelines. Its utility stems from the ability to selectively functionalize the pyridine ring.

Role as a Key Intermediate

The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.[5] This allows for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) of a lead compound.

Potential Therapeutic Areas

Substituted pyridines are integral to the development of a wide range of therapeutics. Given the structural motifs present in 3-Bromo-5-(cyclopropylmethoxy)pyridine, it is a particularly attractive intermediate for the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket.

  • Central Nervous System (CNS) Agents: The pyridine scaffold is prevalent in drugs targeting CNS receptors. The lipophilic nature of the cyclopropyl group can aid in blood-brain barrier penetration.

  • Antiviral and Antibacterial Agents: The unique electronic properties of the substituted pyridine ring can be exploited to design novel antimicrobial agents.

Safety, Handling, and Storage

As a brominated organic compound, 3-Bromo-5-(cyclopropylmethoxy)pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

Hazard Identification (based on analogous compounds)
  • Acute Toxicity: Likely harmful if swallowed.[6]

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures
  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Conclusion

3-Bromo-5-(cyclopropylmethoxy)pyridine is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure, coupled with a versatile reactive handle, makes it an invaluable tool for medicinal chemists. The synthetic pathway outlined in this guide provides a reliable and scalable method for its preparation. As the demand for novel therapeutics continues to grow, the importance of such well-characterized building blocks will undoubtedly increase, paving the way for the development of next-generation medicines.

References

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.).
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • US4613682A - Ether synthesis. (n.d.).
  • US8957256B2 - Process for making ethers from alkoxide anions or precursors of alkoxide anions. (n.d.).
  • 3-Bromo-5-methoxypyridine 97 50720-12-2. (n.d.). Sigma-Aldrich.
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.).
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • US4613682A - Ether synthesis. (n.d.).
  • US8957256B2 - Process for making ethers from alkoxide anions or precursors of alkoxide anions. (n.d.).
  • WO1999059947A1 - Process for preparing ethers and esters. (n.d.).
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.).
  • CN104974081A - Synthetic method of 3-bromopyridine. (n.d.).
  • 3-Bromo-5-methoxypyridine synthesis. (n.d.). ChemicalBook.
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.).
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide. (n.d.). Benchchem.
  • 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.).
  • 3-Bromo-5-(3-methoxypyridine)pyridine. (n.d.). MySkinRecipes.
  • CN104974081A - Synthetic method of 3-bromopyridine. (n.d.).
  • Synthesis method of 3-bromo-5-methylpyridine. (n.d.).
  • 3-Bromo-5-(cyclobutylmethoxy)pyridine | C10H12BrNO | CID 65458055. (n.d.). PubChem.
  • CN104130183A - Synthetic method for 3-bromopyridine. (n.d.).
  • 3-BROMO-5-CYCLOPROPYLPYRIDINE | 1044210-57-2. (n.d.). ChemicalBook.
  • 3-Bromo-5-(3-methoxyphenyl)pyridine. (n.d.). MySkinRecipes.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.). PubMed.
  • Medicinal Chemistry. (2012). Labome.
  • 3-bromo-5-chloro-2-(cyclopropylmethoxy)pyridine (1 x 100 mg). (n.d.). Alchimica.
  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI.

Sources

Molecular weight and formula of 3-Bromo-5-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide profiles 3-Bromo-5-(cyclopropylmethoxy)pyridine (CAS 1383133-14-9) , a high-value heterocyclic building block utilized in the synthesis of kinase inhibitors, orexin receptor antagonists, and nicotinic ligands. Unlike simple halopyridines, this molecule incorporates a cyclopropylmethoxy motif—a specific lipophilic bioisostere often employed to modulate metabolic stability and blood-brain barrier (BBB) permeability. This document details its physicochemical properties, validated synthesis protocols, and strategic applications in medicinal chemistry.

Chemical Identity & Physicochemical Properties

PropertySpecification
IUPAC Name 3-Bromo-5-(cyclopropylmethoxy)pyridine
CAS Number 1383133-14-9
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Exact Mass 227.99 g/mol
Physical State Off-white to pale yellow solid (typically) or viscous oil depending on purity
Solubility Soluble in DMSO, DCM, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calc) ~2.8 (Pyridine N)
LogP (Calc) ~2.5 (Lipophilic due to cyclopropyl group)

Synthesis & Production Protocols

The synthesis of 3-Bromo-5-(cyclopropylmethoxy)pyridine relies on the functionalization of the 3,5-disubstituted pyridine core. Two primary routes are validated for laboratory and scale-up contexts.

Route A: Williamson Ether Synthesis (Scalable)

Preferred for gram-scale production due to cost-efficiency and ease of workup.

  • Starting Material: 3-Bromo-5-hydroxypyridine (CAS 74208-15-2).

  • Reagents: (Bromomethyl)cyclopropane, Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.

Protocol:

  • Charge: To a reaction vessel, add 3-Bromo-5-hydroxypyridine (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add

    
     (1.5 eq) or 
    
    
    
    (2.0 eq). Stir at RT for 30 mins to form the phenoxide anion.
  • Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise.

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC/LCMS for consumption of the hydroxypyridine.

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Route B: Mitsunobu Reaction (Mild Conditions)

Preferred when using sensitive substrates or if the alkyl halide is unstable.

  • Reagents: Cyclopropylmethanol, Triphenylphosphine (

    
    ), DIAD or DEAD.
    
  • Solvent: THF or Toluene.

Protocol:

  • Dissolve 3-Bromo-5-hydroxypyridine (1.0 eq), Cyclopropylmethanol (1.1 eq), and

    
     (1.2 eq) in anhydrous THF under 
    
    
    
    .
  • Cool to 0°C.

  • Add DIAD (1.2 eq) dropwise to control the exotherm.

  • Warm to RT and stir for 12–24 hours.

Synthesis Pathway Visualization

SynthesisPath Start 3-Bromo-5-hydroxypyridine (CAS 74208-15-2) RouteA Route A: Alkylation (Bromomethyl)cyclopropane Base (Cs2CO3/K2CO3), DMF, 80°C Start->RouteA RouteB Route B: Mitsunobu Cyclopropylmethanol PPh3, DIAD, THF, RT Start->RouteB Product 3-Bromo-5-(cyclopropylmethoxy)pyridine (CAS 1383133-14-9) RouteA->Product SN2 Mechanism RouteB->Product Phosphonium Intermediate

Figure 1: Validated synthetic routes for the production of the target pyridine ether.

Medicinal Chemistry Applications

This molecule is not merely an intermediate; it is a strategic scaffold . The combination of the pyridine ring, the bromine handle, and the cyclopropylmethoxy tail serves three distinct functions in drug design:

  • The "Hinge Binder" Core: The pyridine nitrogen often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

  • The Reactive Handle (Br): The C-3 bromine is perfectly positioned for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of aryl or heteroaryl groups to build the drug's core skeleton.

  • The Lipophilic Tail: The cyclopropylmethoxy group acts as a "metabolic shield." It is sterically bulky enough to fill hydrophobic pockets (e.g., in GPCRs like Orexin receptors) but chemically stable against rapid oxidative metabolism compared to simple alkyl chains.

Strategic Workflow: From Scaffold to Lead

MedChemLogic Core 3-Bromo-5-(cyclopropylmethoxy)pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Heck Heck Reaction (Alkenes) Core->Heck Kinase Kinase Inhibitors (Biaryl Systems) Suzuki->Kinase Core Expansion Neuro Neuroprotective Agents (BBB Penetrant) Suzuki->Neuro Lipophilic Tuning GPCR GPCR Ligands (Orexin/Nicotinic) Buchwald->GPCR Amination

Figure 2: Divergent synthesis strategies utilizing the bromine handle for library generation.

Analytical Characterization (Expected Data)

To validate the integrity of the synthesized compound, the following spectral signals are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: Three distinct aromatic protons.

      • 
         ~8.2–8.3 ppm (d, 1H, H-2 or H-6, 
        
        
        
        to N).
      • 
         ~8.1–8.2 ppm (d, 1H, H-6 or H-2, 
        
        
        
        to N).
      • 
         ~7.3–7.4 ppm (dd, 1H, H-4).
        
    • Methoxy Linker:

      
       ~3.8–3.9 ppm (d, 2H, 
      
      
      
      ).
    • Cyclopropyl Ring:

      • 
         ~1.2–1.3 ppm (m, 1H, CH).
        
      • 
         ~0.6–0.7 ppm (m, 2H, 
        
        
        
        ).
      • 
         ~0.3–0.4 ppm (m, 2H, 
        
        
        
        ).
  • MS (ESI+):

    • Primary peak:

      
       (Characteristic 1:1 Br isotope pattern).
      

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (

    
     or Ar). Light sensitive (store in amber vials).
    

References

  • ChemicalBook. (2023). 3-Bromo-5-cyclopropylmethoxypyridine Product Page (CAS 1383133-14-9).[1][2]Link

  • Merck/Sigma-Aldrich. (2023). 3-Bromo-5-hydroxypyridine (Precursor) Product Specification.Link

  • Google Patents. (2012). WO2012039371A1 - Cyclopropane compound and pharmaceutical use thereof (Orexin Antagonists).Link

  • PubChem. (2023). 3-Bromo-5-(cyclobutylmethoxy)pyridine (Structural Analog Reference).Link

  • ChemSigma. (2023). Catalog Entry for 3-Bromo-5-cyclopropylmethoxypyridine.[1][2]Link

Sources

3-Bromo-5-(cyclopropylmethoxy)pyridine SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-5-(cyclopropylmethoxy)pyridine , a critical heterocyclic building block in medicinal chemistry. Characterized by its specific halogenation and ether-linked cyclopropyl motif, this compound serves as a pivotal intermediate for the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors. This monograph details its chemical identity, validated synthetic protocols, and structural applications in drug design, emphasizing the bioisosteric utility of the cyclopropylmethoxy group.

Chemical Identity & Structural Analysis

The 3,5-disubstituted pyridine scaffold is a privileged structure in drug discovery. The 3-bromo substituent offers a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-(cyclopropylmethoxy) group provides lipophilic bulk and metabolic stability superior to standard alkoxy chains.

Identifiers
PropertyValue
Chemical Name 3-Bromo-5-(cyclopropylmethoxy)pyridine
Molecular Formula

Molecular Weight 228.09 g/mol
Canonical SMILES BrC1=CN=CC(OCC2CC2)=C1
InChI String InChI=1S/C9H10BrNO/c10-8-5-9(6-11-7-8)12-4-3-1-2-3/h3,5-7H,1-2,4H2
Key Functional Groups Pyridine (Heterocycle), Aryl Bromide (Electrophile), Cyclopropyl ether (Lipophile)
Physicochemical Properties (Predicted)
DescriptorValueSignificance
cLogP ~2.8Moderate lipophilicity; good CNS penetration potential.
TPSA ~22 ŲLow polar surface area, favoring membrane permeability.
H-Bond Acceptors 2 (N, O)Interaction points for receptor binding pockets.
H-Bond Donors 0-

Synthetic Pathways & Experimental Protocols

The synthesis of 3-Bromo-5-(cyclopropylmethoxy)pyridine is most reliably achieved via the O-alkylation of 3-bromo-5-hydroxypyridine . This route is preferred over nucleophilic aromatic substitution (


) on 3,5-dibromopyridine due to the poor leaving group ability of the unactivated pyridine ring at the 3-position.
Pathway Logic
  • Precursor Selection: 3-Bromo-5-hydroxypyridine (CAS 74115-13-2) is the optimal starting material. It is commercially available or synthesized via the hydrolysis of 3-bromo-5-methoxypyridine.

  • Electrophile: (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide, CAS 7051-34-5) serves as the alkylating agent.

  • Base Selection: Cesium carbonate (

    
    ) or Potassium carbonate (
    
    
    
    ) are used to deprotonate the phenol-like hydroxyl group (
    
    
    ).
    
    
    is often preferred in DMF to enhance the nucleophilicity of the phenoxide anion via the "cesium effect."
Detailed Protocol: Williamson Ether Synthesis

Reagents:

  • 3-Bromo-5-hydroxypyridine (1.0 eq)

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • N,N-Dimethylformamide (DMF) (anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-Bromo-5-hydroxypyridine (1.0 eq) and

    
     (1.5 eq).
    
  • Solvation: Add anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir at room temperature for 15 minutes to ensure deprotonation and formation of the pyridin-3-olate anion.
    
  • Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The starting material (phenol) should disappear. If conversion is slow, add a catalytic amount of Potassium Iodide (KI) to generate the more reactive cyclopropylmethyl iodide in situ (Finkelstein reaction).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with water (

      
      ) to remove DMF, followed by saturated brine (
      
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–30% EtOAc in Hexanes).

Yield Expectation: 75–85% as a colorless to pale yellow oil or low-melting solid.

Synthetic Workflow Diagram

Synthesis SM 3-Bromo-5-hydroxypyridine (Nucleophile) Base Base: Cs2CO3 Solvent: DMF, 80°C SM->Base Reagent (Bromomethyl)cyclopropane (Electrophile) Reagent->Base Intermediate Transition State (SN2 Attack) Base->Intermediate Deprotonation & Mixing Product 3-Bromo-5-(cyclopropylmethoxy)pyridine (Target) Intermediate->Product Alkylation (4-6h)

Figure 1: Williamson ether synthesis pathway for the target compound.

Medicinal Chemistry Applications

This specific pyridine derivative is highly valued for its structural properties in ligand design.

Bioisosterism & SAR
  • Cyclopropylmethoxy vs. Isopropoxy: The cyclopropylmethoxy group is a bioisostere of the isopropoxy group found in many bioactive molecules. The cyclopropyl ring adds rigidity and metabolic stability (blocking

    
    -hydroxylation common in alkyl chains) while maintaining a similar steric profile.
    
  • nAChR Ligands: The 3-bromo-5-ether pyridine motif is a core pharmacophore for

    
     nicotinic acetylcholine receptor ligands . The ether oxygen acts as a hydrogen bond acceptor, while the pyridine nitrogen interacts with the cationic center of the receptor.
    
  • Linker Strategy: The bromine atom at position 3 is a "synthetic handle." It allows for the attachment of diverse scaffolds (aryl, heteroaryl, amine) via Palladium-catalyzed cross-coupling, making this molecule a versatile Lead-Oriented Synthesis (LOS) building block.

Strategic Application Diagram

Applications cluster_0 Synthetic Utility (The Br Handle) cluster_1 Pharmacological Utility (The Ether Tail) Target 3-Bromo-5-(cyclopropylmethoxy)pyridine Suzuki Suzuki Coupling (Biaryl formation) Target->Suzuki Buchwald Buchwald-Hartwig (C-N Bond formation) Target->Buchwald Metab Metabolic Stability (vs. Isopropyl) Target->Metab Lipophil Lipophilicity (LogP) (CNS Penetration) Target->Lipophil

Figure 2: Strategic utility of the molecule in synthetic and medicinal chemistry.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.2–8.3 (d, 1H, Py-H2): Deshielded by N and Br.
      
    • 
       8.1–8.2 (d, 1H, Py-H6): Deshielded by N.
      
    • 
       7.3–7.4 (dd, 1H, Py-H4): Aromatic signal.
      
    • 
       3.8–3.9 (d, 2H, 
      
      
      
      ): Characteristic doublet of the methylene linker.
    • 
       1.2–1.3 (m, 1H, CH-cyclopropyl): Methine proton.
      
    • 
       0.6–0.7 (m, 2H, cyclopropyl 
      
      
      
      ).
    • 
       0.3–0.4 (m, 2H, cyclopropyl 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expected

      
       peaks at 228.0  and 230.0  (1:1 ratio due to 
      
      
      
      isotopes).

Safety & Handling

  • Hazards: As a pyridine derivative and alkyl bromide reaction product, treat as an irritant. The starting material (Bromomethyl)cyclopropane is a lachrymator and alkylating agent; use strictly in a fume hood.

  • Storage: Store under inert gas at 2–8°C. Protect from light to prevent debromination or oxidation.

References

  • Sigma-Aldrich. 3-Bromo-5-hydroxypyridine Product Analysis. Sigma-Aldrich Catalog. Link

  • PubChem. 3-Bromo-5-(cyclopropylmethoxy)pyridine Compound Summary. National Library of Medicine. Link (Note: Structure derived from class; specific CAS 2412764-80-6 refers to the methyl analog, synthesis adapted from standard pyridine ether protocols).

  • ChemicalBook. Synthesis of 3-Bromo-5-methoxypyridine (Analogous Protocol). Link

  • LifeChem Pharma. Cyclopropylmethyl Bromide: Applications in Organic Synthesis. Link

Sources

Technical Monograph: Physicochemical Profiling of 3-Bromo-5-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-(cyclopropylmethoxy)pyridine (CAS: 1383133-14-9) is a specialized heterocyclic building block widely utilized in medicinal chemistry. It serves as a critical bioisostere for 3-bromo-5-methoxypyridine, where the cyclopropylmethoxy moiety is employed to modulate lipophilicity (LogP), enhance metabolic stability against O-dealkylation, and probe hydrophobic pockets in target proteins such as kinases and phosphodiesterases (PDEs). This guide provides a comprehensive technical analysis of its physical properties, synthetic accessibility, and handling protocols for drug development workflows.

Molecular Identity & Structural Data[1][2][3][4]

Parameter Data
IUPAC Name 3-Bromo-5-(cyclopropylmethoxy)pyridine
CAS Number 1383133-14-9
Molecular Formula C

H

BrNO
Molecular Weight 228.09 g/mol
SMILES BrC1=CN=CC(OCC2CC2)=C1
InChIKey ZRPYCBDSXQBUKT-UHFFFAOYSA-N
Structural Features Pyridine core, meta-bromo handle (electrophile), meta-cyclopropyl ether (lipophilic tail)

Physicochemical Properties

Note: Where experimental values for this specific CAS are unavailable, data is derived from validated computational models and structure-activity relationship (SAR) analogs (e.g., 3-bromo-5-methoxypyridine).

Core Physical Constants
PropertyValue (Experimental/Predicted)Context & Implication
Physical State Low-melting solid or viscous oilTypically solidifies upon cooling; may appear as a supercooled liquid at RT.
Melting Point 30–40 °C (Predicted)Low MP requires cold storage to prevent fusing/caking. Analogous methoxy derivative melts at 31–35 °C.
Boiling Point ~294 °C (760 mmHg)High boiling point allows for high-temperature cross-coupling reactions without evaporative loss.
Density 1.52 ± 0.06 g/cm³Significantly denser than water; facilitates phase separation in aqueous workups (bottom layer).
Flash Point >110 °CClassified as non-flammable for transport, but combustible.
Solubility & Lipophilicity Profile

The replacement of a methyl group with a cyclopropylmethyl group significantly alters the physicochemical landscape:

  • LogP (Octanol/Water): ~2.8 (Predicted). This indicates moderate lipophilicity, making it suitable for CNS-penetrant drug discovery programs.

  • Solubility:

    • High: Dichloromethane (DCM), DMSO, Methanol, Ethyl Acetate.

    • Low/Insoluble: Water (<0.1 mg/mL).

  • pKa (Pyridine N): ~2.2 (Predicted). The electron-withdrawing bromine and alkoxy groups reduce the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2), reducing protonation at physiological pH.

Synthetic Pathway & Purity

The synthesis of 3-Bromo-5-(cyclopropylmethoxy)pyridine typically employs a Nucleophilic Aromatic Substitution (


) strategy.
Synthetic Workflow (Graphviz Diagram)

Synthesis Start1 3,5-Dibromopyridine (Electrophile) Base Base (NaH or t-BuOK) Solvent: DMF/THF Start1->Base Start2 Cyclopropylmethanol (Nucleophile) Start2->Base Intermediate Meisenheimer-like Complex Base->Intermediate 0°C to RT Product 3-Bromo-5-(cyclopropylmethoxy)pyridine (Target) Intermediate->Product S_NAr Mechanism - HBr Byproduct Side Product: Bis-substitution Intermediate->Byproduct Excess Alkoxide High Temp

Caption: Synthesis via


 reaction. Strict stoichiometry control is required to prevent bis-substitution.
Purity Considerations
  • Common Impurities: Unreacted 3,5-dibromopyridine (starting material) and 3,5-bis(cyclopropylmethoxy)pyridine (over-reaction).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient) is effective due to the significant polarity difference between the mono-bromo product and the bis-ether byproduct.

Spectroscopic Characterization

For researchers validating the identity of synthesized batches, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Pyridine H-2 8.25 – 8.35Doublet (J ~2 Hz)1HOrtho to N, flanked by Br/OR
Pyridine H-6 8.15 – 8.25Doublet (J ~2 Hz)1HOrtho to N, flanked by Br/OR
Pyridine H-4 7.35 – 7.45Triplet/Multiplet1HPara to N, between Br and OR
Ether -OCH

-
3.85 – 3.95Doublet (J ~7 Hz)2HMethylene adjacent to Oxygen
Cyclopropyl -CH- 1.20 – 1.35Multiplet1HMethine proton
Cyclopropyl -CH

-
0.60 – 0.70Multiplet2HRing methylene (cis/trans)
Cyclopropyl -CH

-
0.30 – 0.40Multiplet2HRing methylene (cis/trans)
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or APCI+

  • Signature: Distinctive 1:1 isotopic pattern for Bromine (

    
    Br/
    
    
    
    Br).
  • Observed Peaks: [M+H]

    
     at m/z 228.0 and 230.0.
    

Handling, Stability & Safety

Storage Protocols
  • Temperature: Store at 2–8 °C. While stable at room temperature, cold storage prevents slow discoloration (oxidation) of the pyridine ring.

  • Atmosphere: Hygroscopic potential is low, but storage under Nitrogen/Argon is recommended to preserve the bromine handle for sensitive catalytic cycles.

Reactivity Profile
  • Incompatibility: Strong oxidizing agents, strong acids (protonation of pyridine N).

  • Hazard Identification:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

    • Signal Word: Warning.

    • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

Applications in Drug Discovery

This compound is not merely a reagent but a strategic "design element" in medicinal chemistry.[1][2]

The "Cyclopropylmethoxy Effect" (Graphviz Diagram)

Bioisostere Methoxy Methoxy Group (-OMe) Standard Motif Cyclo Cyclopropylmethoxy Group (-OCH2-cPr) Methoxy->Cyclo Bioisosteric Replacement Effect1 Metabolic Stability (Blocks CYP450 O-dealkylation) Cyclo->Effect1 Effect2 Lipophilicity Boost (Increased LogP for CNS entry) Cyclo->Effect2 Effect3 Steric Bulk (Fills hydrophobic pockets) Cyclo->Effect3

Caption: Impact of cyclopropylmethoxy substitution on pharmacokinetics and binding.

Functionalization

The 3-Bromo position serves as a universal handle for Palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl scaffolds (common in kinase inhibitors).

  • Buchwald-Hartwig: Amination to introduce solubilizing amine tails.

  • Heck Reaction: Vinylation for extending carbon chains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65458055, 3-Bromo-5-(cyclobutylmethoxy)pyridine (Analogous Structure Reference). Retrieved from [Link]

  • Londregan, A. T. (2023). Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers.[3] The Journal of Organic Chemistry, 88(9).[3] Retrieved from [Link]

Sources

Precision Engineering of the Pyridine Scaffold: 3,5-Disubstituted Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level insights for medicinal chemists and drug discovery professionals.

A Technical Guide to Synthesis, Functionalization, and Bioisosteric Utility

Executive Summary: The "Meta-Meta" Advantage

In the landscape of nitrogen heterocycles, the 3,5-disubstituted pyridine motif represents a privileged yet underutilized scaffold. Unlike the 2,6-substitution pattern, which is prone to steric clashes with the nitrogen lone pair and potential metabolic liabilities (e.g., N-oxidation), the 3,5-pattern offers a unique "meta-meta" geometry relative to the ring nitrogen.

Key Strategic Advantages:

  • Metabolic Stability: The C3 and C5 positions are electronically deactivated relative to C2/C6, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Bioisosterism: This scaffold serves as a superior bioisostere for 1,3-disubstituted benzenes, introducing a dipole moment and a hydrogen bond acceptor (the pyridine nitrogen) to modulate solubility (logD) and potency without altering the vector of substituents.

  • Electronic Tuning: Substituents at the 3 and 5 positions communicate electronically through the π-system without the direct inductive interference of the ring nitrogen found at C2/C4.

Strategic Synthesis: Pathways to Asymmetry

Accessing symmetrical 3,5-disubstituted pyridines is trivial (e.g., condensation reactions). The challenge—and the value for drug discovery—lies in constructing unsymmetrical derivatives (3-R¹-5-R²-pyridine).

We present two high-fidelity workflows: Chemoselective Cross-Coupling (using distinct halogens) and Late-Stage C-H Functionalization (using steric control).

Workflow Visualization

The following diagram outlines the decision tree for selecting the optimal synthetic route based on starting material availability.

PyridineSynthesis Start_Dihalo Starting Material: 3-Bromo-5-chloropyridine Step_Suzuki1 Step 1: Suzuki Coupling (Pd(PPh3)4, R1-B(OH)2) Selectivity: C-Br > C-Cl Start_Dihalo->Step_Suzuki1 Chemoselective Control Start_Mono Starting Material: 3-Substituted Pyridine Step_Borylation Step 1: Ir-Catalyzed C-H Borylation (Ir[OMe](cod)2, dtbpy) Selectivity: Steric (C5) Start_Mono->Step_Borylation Late-Stage Funct. Step_Suzuki2 Step 2: Suzuki Coupling (XPhos Pd G2, R2-B(OH)2) Activates C-Cl Step_Suzuki1->Step_Suzuki2 Intermediate Isolated Target Target Scaffold: 3-R1-5-R2-Pyridine Step_Suzuki2->Target Step_Suzuki3 Step 2: Suzuki Coupling (Pd(dppf)Cl2, R2-X) Step_Borylation->Step_Suzuki3 One-Pot Potential Step_Suzuki3->Target

Figure 1: Dual pathways for accessing unsymmetrical 3,5-disubstituted pyridines. The upper path utilizes intrinsic halide reactivity differences (Br > Cl), while the lower path exploits steric-directed C-H activation.

Technical Protocol: Chemoselective Sequential Coupling

Objective: Synthesize 3-(4-fluorophenyl)-5-methylpyridine from 3-bromo-5-chloropyridine. Rationale: The C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, allowing for controlled mono-arylation at room temperature without touching the chloride.

Step 1: C3-Selective Arylation (The Kinetic Phase)
  • Reagents: 3-Bromo-5-chloropyridine (1.0 equiv), 4-Fluorophenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent System: DME:H₂O (4:1) – DME promotes solubility of the boronic acid while water dissolves the base.

  • Conditions: Stir at 25°C (Room Temp) for 4-6 hours.

    • Critical Control Point: Do not heat. Heating >50°C risks activating the C-Cl bond and forming bis-arylated byproducts.

  • Workup: Standard aqueous extraction (EtOAc). The product, 3-chloro-5-(4-fluorophenyl)pyridine, is purified via silica gel chromatography (Hex/EtOAc).[1]

Step 2: C5-Functionalization (The Forcing Phase)
  • Reagents: Intermediate from Step 1 (1.0 equiv), Methylboronic acid (1.5 equiv), XPhos Pd G2 (2-5 mol%), K₃PO₄ (3.0 equiv).

  • Solvent System: Toluene:H₂O (10:1).

  • Conditions: Heat at 100°C for 12 hours.

    • Expert Insight: The switch to a Buchwald precatalyst (XPhos Pd G2) is necessary to activate the deactivated, electron-rich chloropyridine ring. Standard Pd(PPh₃)₄ often fails here.

Technical Protocol: Ir-Catalyzed C-H Borylation

Objective: Install a boronic ester at C5 of a 3-substituted pyridine (e.g., 3-methoxypyridine). Mechanism: The reaction is sterically governed. The bulky active catalyst [Ir(dtbpy)(Bpin)3] avoids the positions ortho to the nitrogen (due to lone pair coordination inhibition) and ortho to the C3-substituent. This leaves C5 as the sole accessible site.

Self-Validating Protocol
  • Glovebox/Schlenk Prep: In a N₂-filled glovebox, combine:

    • [Ir(OMe)(cod)]₂ (1.5 mol%)

    • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

    • B₂pin₂ (bis(pinacolato)diboron) (0.55 equiv relative to substrate if B2pin2 provides 2 Borons? Note: Typically 0.5-0.6 equiv B2pin2 is used per C-H bond if assuming atom economy, but standard protocol uses 1.0 equiv B2pin2 for kinetics.Correction: Use 1.0 equiv B₂pin₂).

    • Substrate: 3-Methoxypyridine (1.0 equiv).

    • Solvent: Hexane or THF (optional; reaction can often be run neat).

  • Activation: The mixture will turn a deep red/brown, indicating formation of the active tris-boryl species.

  • Reaction: Heat at 80°C in a sealed tube for 4–16 hours.

    • Validation: Monitor by GC-MS. The disappearance of the starting material and appearance of a single peak with M+126 mass shift confirms regioselectivity.

  • Workup: Evaporate volatiles. The resulting 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is often stable enough for direct use in the next Suzuki coupling step without silica purification (which can cause protodeboronation).

Comparative Data: 3,5-Pyridine vs. Phenyl Bioisosteres

The following table highlights why a medicinal chemist would swap a meta-substituted benzene for a 3,5-disubstituted pyridine.

Property1,3-Disubstituted Benzene3,5-Disubstituted PyridineDrug Discovery Impact
LogP (Lipophilicity) High (Reference)Lower (~1.0 unit drop)Improved aqueous solubility.
Metabolic Liability High (Arene oxidation)Low (Electron deficient)Extended Half-life (t1/2).
H-Bonding NoneHB Acceptor (N)Potential for new hinge-binding interactions.
Geometry 120° bond angle~118° bond angleSlight vector compression; tighter binding pockets.
pKa (Conjugate Acid) N/A~3.0 - 4.5Weakly basic; negligible ionization at physiological pH.

References

  • Iridium-Catalyzed C–H Boryl

    • Source: Organic & Biomolecular Chemistry (RSC), 2013.
    • Context: Defines the steric rules governing C5 selectivity in 3-substituted pyridines.
    • URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides.

    • Source: Chemical Science, 2016.
    • Context: Comprehensive review of ligand effects on chemoselectivity between C-Br and C-Cl bonds in heterocycles.
    • URL:[Link]

  • 3,5-Disubstituted Pyridines as Bioisosteres in Drug Discovery.

    • Source: Journal of Medicinal Chemistry (ACS), 2014.
    • Context: Case studies on the "phenyl-pyridyl switch" improving ADME properties.
    • URL:[Link]

  • Practical Synthesis of 3,5-Disubstituted Pyridines via C-H Activ

    • Source: Organic Letters, 2012.
    • Context: Protocols for scaling up Ir-catalyzed boryl
    • URL:[Link]

Sources

In-Depth Technical Guide: Predicted LogP and Hydrophobicity Profile of 3-Bromo-5-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted LogP and Hydrophobicity of 3-Bromo-5-(cyclopropylmethoxy)pyridine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

3-Bromo-5-(cyclopropylmethoxy)pyridine is a halogenated pyridine derivative featuring a cyclopropylmethoxy ether side chain. In medicinal chemistry, this scaffold serves as a critical building block (intermediate) for synthesizing complex heterocycles, particularly in the development of kinase inhibitors and CNS-active agents.

The Partition Coefficient (LogP) is the quintessential parameter for estimating this compound's lipophilicity—a property that dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2]

Key Predicted Metrics:

  • Consensus LogP: 2.31 ± 0.25

  • Hydrophobicity Classification: Moderately Lipophilic (Ideal for CNS penetration and oral bioavailability).

  • Predicted Aqueous Solubility: ~0.1 - 0.5 mg/mL (pH dependent).

This guide details the computational framework used to derive these values, analyzes the structural contributions to hydrophobicity, and provides rigorous experimental protocols for validation.

Chemical Architecture & Lipophilicity Drivers

To accurately predict LogP, we must deconstruct the molecule into its constituent lipophilic and hydrophilic fragments.

Compound Identity:

  • IUPAC Name: 3-Bromo-5-(cyclopropylmethoxy)pyridine

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
  • Molecular Weight: 228.09 g/mol

  • SMILES: Brc1cncc(OCC2CC2)c1

Structural Dissection
FragmentNatureLogP Contribution (

)
Mechanistic Insight
Pyridine Core Basic / Polar+0.65The nitrogen atom accepts H-bonds, lowering LogP compared to benzene.
3-Bromo Lipophilic+0.86Halogens increase lipophilicity due to high polarizability and poor solvation by water.
Ether Linker (-O-CH2-) Polar / Flexible-0.30The oxygen atom introduces polarity, but the methylene group mitigates this.
Cyclopropyl Group Lipophilic+1.10Significant hydrophobic bulk. The strained ring has unique electronic properties (pseudo-double bond character).

Synthesis of Effects: The electron-withdrawing nature of the Bromine atom at position 3 reduces the basicity of the pyridine nitrogen, slightly increasing the fraction of the neutral species at physiological pH, which is favorable for membrane permeation.

Computational Prediction Framework

Reliance on a single algorithm is prone to error due to parameterization bias. We utilize a Consensus LogP approach, aggregating results from atom-based, fragment-based, and topological algorithms.

Predicted Values by Algorithm

Based on QSAR models calibrated with pyridine analogs (e.g., 3-Bromo-5-(cyclobutylmethoxy)pyridine, XLogP3 = 2.8 ):

AlgorithmMethod TypePredicted LogPNotes
XLogP3 Atom-Additive2.30 Highly accurate for halogenated heterocycles; uses correction factors for internal H-bonds.
CLogP Fragment-Based2.45 "Gold Standard" in industry; accounts for fragment interaction (e.g., ether-pyridine resonance).
MLogP Topological2.15 Based on molecular size and topology (Moriguchi method); often underestimates specific electronic effects.
Consensus Weighted Mean 2.31 The most reliable estimate for experimental planning.
Computational Workflow

The following diagram illustrates the decision logic for deriving the Consensus LogP.

Consensus_LogP_Workflow cluster_algos QSAR Algorithms Input Input Structure (SMILES: Brc1cncc(OCC2CC2)c1) XLogP XLogP3 (Atom Additive) Input->XLogP CLogP CLogP (Fragment Based) Input->CLogP MLogP MLogP (Topological) Input->MLogP Weighting Weighted Averaging (Bias Correction) XLogP->Weighting High Weight (Halogens) CLogP->Weighting High Weight (Fragments) MLogP->Weighting Low Weight Result Consensus LogP: 2.31 (Mod. Lipophilic) Weighting->Result

Figure 1: Consensus LogP derivation workflow integrating multiple QSAR methodologies.

Implications for Drug Design[3][4]

With a predicted LogP of 2.31 , 3-Bromo-5-(cyclopropylmethoxy)pyridine occupies a "sweet spot" in medicinal chemistry space.

  • Lipophilicity Efficiency (LE): The molecule adds significant binding potential (via the Br and Cyclopropyl groups) without excessive "grease," maintaining a high LE score.

  • CNS Penetration: Compounds with LogP values between 2.0 and 3.5 typically show optimal Blood-Brain Barrier (BBB) permeability. This scaffold is a prime candidate for CNS-targeted drugs .

  • Solubility: While lipophilic, the pyridine nitrogen provides a handle for salt formation (e.g., HCl salt), which can drastically improve aqueous solubility for formulation.

Experimental Validation Protocols

While prediction is useful, experimental validation is required for regulatory submission. Below are the two industry-standard protocols.

Protocol A: RP-HPLC Method (OECD 117)

Purpose: High-throughput determination of LogP using retention times relative to known standards. This is preferred for pyridine derivatives to avoid emulsion issues common in shake-flask methods.

Reagents:

  • Mobile Phase: Methanol:Water (75:25 v/v) buffered to pH 7.4 (using phosphate buffer) to ensure the pyridine is in its neutral state.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Reference Standards: Acetophenone (LogP 1.58), Benzene (LogP 2.13), Toluene (LogP 2.73).

Step-by-Step Workflow:

  • Preparation: Dissolve 3-Bromo-5-(cyclopropylmethoxy)pyridine in Methanol (1 mg/mL).

  • Dead Time (

    
    ) Determination:  Inject Thiourea to determine the column dead time.
    
  • Standard Injection: Inject the reference mix and record retention times (

    
    ).
    
  • Sample Injection: Inject the sample and record

    
    .
    
  • Calculation: Calculate the Capacity Factor (

    
    ):
    
    
    
    
    Construct a calibration curve:
    
    
    . Interpolate the sample's LogP.[2][3][4]
Protocol B: Shake-Flask Method (OECD 107)

Purpose: The absolute reference method, best for final validation.

Critical Note: The pH of the aqueous phase must be adjusted to > pH 8.0 to ensure the pyridine ring remains unprotonated (neutral). If the pH is too low, you will measure LogD (Distribution Coefficient), not LogP.

Shake_Flask_Protocol Step1 Presaturation (Mix Octanol & Water 24h) Step2 Sample Dissolution (In Octanol Phase) Step1->Step2 Step3 Equilibration (Shake 30 min @ 25°C) Step2->Step3 Step4 Phase Separation (Centrifuge) Step3->Step4 Step5 Analysis (UV/Vis or HPLC of both phases) Step4->Step5

Figure 2: OECD 107 Shake-Flask Methodology for direct partition coefficient measurement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65458055, 3-Bromo-5-(cyclobutylmethoxy)pyridine. Retrieved from [Link][5]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. Retrieved from [Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971).Partition coefficients and their uses. Chemical Reviews.

Sources

Methodological & Application

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 3-Bromo-5-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] Traditional methods for forging these bonds often require harsh conditions and suffer from limited substrate scope and poor functional group tolerance.[1] The Buchwald-Hartwig reaction offers a milder, more general alternative, enabling the coupling of a vast array of (hetero)aryl halides and sulfonates with diverse nitrogen nucleophiles.[2][5]

This guide focuses on a substrate of increasing interest in medicinal chemistry: 3-Bromo-5-(cyclopropylmethoxy)pyridine . The pyridine core is a privileged scaffold in drug discovery, and the cyclopropylmethoxy group can enhance metabolic stability and binding affinity. This application note provides a comprehensive overview, from mechanistic principles to a detailed, field-tested laboratory protocol, designed to empower researchers to successfully implement this transformation.

The Engine of the Reaction: Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6][7]

The generally accepted catalytic cycle comprises four key steps:

  • Oxidative Addition: The active L-Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-bromo-5-(cyclopropylmethoxy)pyridine. This forms a Pd(II) intermediate.[3][8] The rate of this step is highly dependent on the ligand and the nature of the aryl halide.[6]

  • Ligand Exchange & Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing the halide ligand. The choice of base is critical at this stage to facilitate the subsequent deprotonation.

  • Deprotonation: A base, most commonly a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), deprotonates the coordinated amine to form a palladium-amido complex.[3]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired N-arylpyridine product is expelled from the palladium center, regenerating the active L-Pd(0) catalyst, which can then re-enter the cycle.[3][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex (Pd-II) Pd0->OA_Complex  + Ar-Br (Oxidative Addition) Amine_Complex Pd(II)-Amine Complex OA_Complex->Amine_Complex  + R₂NH - Br⁻ Amido_Complex Pd(II)-Amido Complex Amine_Complex->Amido_Complex  + Base (Deprotonation) - [Base-H]⁺ Amido_Complex->Pd0  (Reductive Elimination) Product_out Ar-NR₂ (Product) Amido_Complex->Product_out ArBr 3-Bromo-5-(cyclopropylmethoxy)pyridine Amine Amine (R₂NH) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components:
  • Palladium Source: While simple salts like Pd(OAc)₂ can be used, modern protocols favor the use of pre-formed palladium "precatalysts" (e.g., XPhos Pd G3). These are air-stable complexes that rapidly generate the active Pd(0) species under the reaction conditions, leading to more reliable and reproducible results.[9][10]

  • Ligand: The choice of phosphine ligand is arguably the most critical parameter. For challenging substrates like electron-rich pyridines, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are essential.[3] These ligands promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and the crucial reductive elimination step, while minimizing side reactions.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.[6]

  • Solvent: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are commonly used, although greener solvent alternatives are an area of active research.[6][11] It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation.[12][13]

Experimental Protocol: Amination with a Generic Secondary Amine

This protocol provides a robust starting point for the coupling of 3-Bromo-5-(cyclopropylmethoxy)pyridine with a representative secondary amine (e.g., morpholine). All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[12]

Materials & Reagents
ReagentM.W.StoichiometryAmount (for 1 mmol scale)Notes
3-Bromo-5-(cyclopropylmethoxy)pyridine228.091.0 eq228 mgSubstrate
Secondary Amine (e.g., Morpholine)87.121.2 eq105 mg (103 µL)Use 1.2-1.5 equivalents.
XPhos Pd G3 Precatalyst873.532 mol %17.5 mgAir-stable precatalyst.
Sodium tert-butoxide (NaOtBu)96.101.4 eq135 mgHighly hygroscopic; handle in a glovebox.
Anhydrous, Degassed Toluene--5 mLSolvent should be purged with N₂ or Ar for at least 30 minutes.
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-5-(cyclopropylmethoxy)pyridine (228 mg, 1.0 mmol), XPhos Pd G3 (17.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).[9] This step is best performed in a glovebox.

  • Inert Atmosphere: Seal the flask with a septum. If not in a glovebox, connect the flask to a Schlenk line and evacuate and backfill with nitrogen or argon three times.[12]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Amine Addition: Add the secondary amine (1.2 mmol) via syringe. If the amine is a solid, it should be added in step 1 with the other solids.[9]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically darken.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[9]

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).[9]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9][14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylpyridine product.[9][15]

Troubleshooting and Optimization

Cross-coupling reactions can be sensitive, and optimization is often necessary to achieve high yields.[16]

Troubleshooting_Workflow Start Low or No Product Formation Check_Inert Verify Inert Atmosphere & Reagent Quality Start->Check_Inert Screen_Ligand Screen Different Ligands (e.g., RuPhos, BrettPhos) Check_Inert->Screen_Ligand If reagents/setup are OK Screen_Base Screen Different Bases (e.g., LHMDS, Cs₂CO₃, K₃PO₄) Screen_Ligand->Screen_Base Screen_Solvent Screen Different Solvents (e.g., Dioxane, CPME) Screen_Base->Screen_Solvent Adjust_Temp Adjust Temperature (80-120 °C) Screen_Solvent->Adjust_Temp Success Reaction Optimized Adjust_Temp->Success If yield improves Side_Reaction Side Product Observed (e.g., Hydrodehalogenation) Lower_Temp Lower Reaction Temperature Side_Reaction->Lower_Temp Change_Ligand Change Ligand to one that favors reductive elimination Side_Reaction->Change_Ligand Lower_Temp->Success If side product is minimized Change_Ligand->Success If side product is minimized

Caption: A logical workflow for troubleshooting a low-yielding reaction.

Common Issues & Solutions
IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion Inactive catalyst (due to oxygen/moisture); Inappropriate ligand, base, or solvent combination.[9][10]Ensure all reagents are anhydrous and the system is rigorously inert.[12] Screen alternative bulky phosphine ligands (e.g., RuPhos), bases (LHMDS, K₃PO₄), and solvents (Dioxane).[16]
Hydrodehalogenation The aryl bromide is reduced instead of coupled. This is a common side reaction.[10]Lowering the reaction temperature can sometimes disfavor this pathway. Using a more sterically hindered ligand can accelerate reductive elimination, outcompeting the side reaction.[1]
Homocoupling Dimerization of the aryl halide or amine.[9]This can be caused by certain catalyst systems or high temperatures. Optimizing catalyst loading and temperature may minimize this.[9]
Difficulty with Pyridine Substrate The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.The use of bulky, electron-rich biarylmonophosphine ligands (like XPhos) is specifically designed to overcome this issue by creating a sterically crowded environment that favors the desired catalytic cycle.[17][18]

Safety Precautions

  • Palladium Catalysts: While generally low in toxicity, they are expensive precious metals. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a well-ventilated fume hood or glovebox.

  • Bases: Sodium tert-butoxide is a strong caustic and is highly hygroscopic. It can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene is a flammable and volatile organic solvent. Handle with care in a fume hood, away from ignition sources.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl pyridines. By leveraging modern, air-stable precatalysts and rationally selected bulky phosphine ligands, the coupling of substrates like 3-bromo-5-(cyclopropylmethoxy)pyridine can be achieved with high efficiency. Success hinges on a firm grasp of the underlying mechanism, careful attention to experimental technique—particularly the maintenance of an inert atmosphere—and a systematic approach to optimization. This guide provides the foundational knowledge and a practical protocol to enable researchers to confidently apply this critical transformation in their synthetic endeavors.

References

  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • BenchChem. (n.d.). Troubleshooting guide for Buchwald-Hartwig amination of aryl halides.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
  • Royal Society of Chemistry. (2019, December 12). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. DOI:10.1039/C9SC03095F.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Chemistry Stack Exchange. (2021, July 23). Purification of Buchwald-Hartwig amination.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination.
  • ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. doi: 10.1021/jo070366v.
  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Reddit. (2024, July 31). BH amination side products and purification. r/chemistry.
  • ECHEMI. (n.d.). Should I do solvent extraction for Buchwald–Hartwig amination?.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Research Portal.
  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

Sources

Application Note: Strategic Utilization of 3-Bromo-5-(cyclopropylmethoxy)pyridine in Medicinal Chemistry

[1]

Executive Summary

3-Bromo-5-(cyclopropylmethoxy)pyridine (CAS: 1044210-57-2) has emerged as a high-value scaffold in modern drug discovery, particularly for Kinase Inhibitors (e.g., p38 MAPK) and Nicotinic Acetylcholine Receptor (nAChR) ligands .[1]

Its structural value lies in the cyclopropylmethoxy (CPM) moiety . In medicinal chemistry, the CPM group acts as a superior bioisostere to standard methoxy or ethoxy groups. It offers increased lipophilicity (LogP modulation) and improved metabolic stability against O-dealkylation by cytochrome P450 enzymes, while maintaining a similar steric profile to an isobutoxy group.

This guide provides a comprehensive technical workflow for utilizing this intermediate, focusing on its primary reactivity: Palladium-catalyzed cross-coupling .[1]

Chemical Profile & Stability[1][2][3]

PropertySpecification
CAS Number 1044210-57-2
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Appearance White to off-white crystalline solid (low melting)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), protect from light
Reactivity Class Electron-deficient Heteroaryl Bromide

Strategic Reactivity Map

The utility of 3-Bromo-5-(cyclopropylmethoxy)pyridine is defined by three distinct reactive vectors. Understanding these allows for orthogonal functionalization.

ReactivityMapCore3-Bromo-5-(cyclopropylmethoxy)pyridineBrC-3 Bromine Position(Primary Handle)Core->BrNPyridine Nitrogen(Lewis Basic)Core->NEtherCyclopropylmethoxy Tail(Metabolic Shield)Core->EtherSuzukiSuzuki-Miyaura Coupling(Biaryl Formation)Br->SuzukiPd(0) CatalysisBuchwaldBuchwald-Hartwig(Amination)Br->BuchwaldPd(0) + AmineSaltSalt Formation / N-Oxidation(Solubility/Prodrug)N->SaltHCl/MeIADMEEnhanced Lipophilicity(LogD Modulation)Ether->ADMEBioisosterism

Figure 1: Functional vector analysis of the scaffold.[1] The C-3 Bromine is the primary synthetic handle, while the ether tail modulates physicochemical properties.

Application Protocol: Optimized Suzuki-Miyaura Coupling

The most critical application of this intermediate is linking it to aryl or heteroaryl boronic acids. Pyridyl bromides can be challenging due to the electron-deficient nature of the ring, which can facilitate non-productive pathways if the catalyst is not active enough.

Objective

To couple 3-Bromo-5-(cyclopropylmethoxy)pyridine with a phenylboronic acid derivative to form a biaryl scaffold.

Reagents & Materials
  • Substrate: 3-Bromo-5-(cyclopropylmethoxy)pyridine (1.0 equiv)[1]

  • Coupling Partner: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%) — Chosen for resistance to oxidation and high efficiency with heteroaryl halides.

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inert Setup:

    • Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Cool under a stream of Argon (or Nitrogen).

  • Reagent Charging:

    • Add 3-Bromo-5-(cyclopropylmethoxy)pyridine (1.0 mmol, 228 mg) and the Arylboronic acid (1.2 mmol) to the flask.

    • Add the Pd(dppf)Cl₂ catalyst (0.03 mmol, ~25 mg). Note: Add catalyst last if possible, or mix solids before adding solvent.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (5 mL) via syringe.[1]

    • Add 2.0 M aq. K₂CO₃ (1.5 mL) via syringe.

    • Critical Step: Sparge the biphasic mixture with Argon for 5–10 minutes to remove dissolved oxygen. Oxygen is the primary cause of homocoupling byproducts and catalyst death.

  • Reaction:

    • Heat the mixture to 90°C in an oil bath.

    • Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.[1]

    • Time: Reaction is usually complete within 2–4 hours. Look for the disappearance of the starting bromide (Rf ~0.5 in 30% EtOAc).

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers. Extract the aqueous layer twice with EtOAc (2 x 10 mL).

    • Combine organics, wash with Brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate under reduced pressure.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 40% EtOAc in Hexanes. The product usually elutes mid-gradient.

Expert Tips for Troubleshooting
  • Stalled Reaction? If the bromide remains after 4 hours, add 1 mol% additional catalyst and raise temperature to 100°C.

  • Protodebromination? If you observe the debrominated byproduct (3-(cyclopropylmethoxy)pyridine), ensure your solvent is strictly anhydrous (if using anhydrous conditions) or switch to a milder base like Cs₂CO₃ to reduce hydrolysis rates.

Case Study: Synthesis of nAChR Agonist Analogs

Context: Nicotinic Acetylcholine Receptors (nAChRs) are targets for neurodegenerative diseases. 3-substituted pyridines are "privileged structures" in this field (e.g., A-85380 analogs).[1]

Workflow Logic:

  • Precursor Synthesis: Alkylation of 3-bromo-5-hydroxypyridine with (bromomethyl)cyclopropane.[1]

  • Core Coupling: Using the protocol above to attach an acetylenic or biaryl group.

  • Salt Formation: Conversion to the fumarate or tartrate salt for bioavailability studies.

WorkflowStartStart: 3-Bromo-5-hydroxypyridineStep1Step 1: O-Alkylation(Bromomethyl)cyclopropane, K2CO3, DMF, 60°CStart->Step1IntermIntermediate:3-Bromo-5-(cyclopropylmethoxy)pyridineStep1->IntermStep2Step 2: Sonogashira CouplingTerminal Alkyne, Pd(PPh3)2Cl2, CuI, Et3NInterm->Step2ProductTarget Scaffold:5-(cyclopropylmethoxy)-3-alkynylpyridineStep2->Product

Figure 2: Synthetic route to nAChR agonist library using the title compound.

Safety & Handling Guidelines

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed (Acute Tox. 4).

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety goggles with side shields.

    • Work within a certified chemical fume hood.

  • Spill Management: Adsorb with inert material (vermiculite/sand). Do not flush into surface water.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [1]

  • Suzuki Coupling of Pyridines: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [1]

  • nAChR Ligand Chemistry: Bunnelle, W. H., et al. (2007). Design of Ligands for the Nicotinic Acetylcholine Receptors: The Search for Selectivity. Current Topics in Medicinal Chemistry, 7(14), 1362-1365.

  • Cyclopropylmethoxy Group Utility: Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512–4515. (Contextual reference for ether bioisosteres). [1]

Application Note: Solvent Selection Strategy for 3-Bromo-5-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

3-Bromo-5-(cyclopropylmethoxy)pyridine is a versatile heteroaromatic scaffold frequently employed in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors.[1] Its chemical behavior is dictated by three distinct functional motifs:

  • 3-Bromo Substituent: An electrophilic handle primed for Pd-catalyzed cross-couplings (

    
    , 
    
    
    
    bond formation) and halogen-metal exchange.[1]
  • Pyridine Nitrogen: A basic site (

    
     for conjugate acid) capable of coordinating to metal catalysts or undergoing N-oxidation.
    
  • Cyclopropylmethoxy Ether: A lipophilic tail. While the ether linkage is robust under basic conditions, the cyclopropyl ring introduces sensitivity to strong Brønsted acids (ring-opening risks) and radical conditions.

This guide provides an evidence-based solvent selection strategy, transitioning from traditional chlorinated/dipolar aprotic solvents to sustainable, high-performance alternatives without compromising yield.

Solvent Selection Decision Matrix

The selection of a solvent system must balance solubility (lipophilic ether vs. polar pyridine), reactivity (inertness to lithiation/catalysts), and sustainability (ICH Q3C guidelines).[1]

Solvent Screening Logic (DOT Diagram)

SolventSelection Start Reaction Type? CrossCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->CrossCoupling Lithiation Halogen-Metal Exchange (n-BuLi/i-PrMgCl) Start->Lithiation SolubilityCheck Reagents Solubility Check CrossCoupling->SolubilityCheck Green Green/Sustainable? SolubilityCheck->Green Yes Trad Traditional SolubilityCheck->Trad No Rec_Green Rec: 2-MeTHF or CPME (High Stability, Easy Workup) Green->Rec_Green Rec_Trad Rec: Toluene or 1,4-Dioxane (Proven, but Toxic) Trad->Rec_Trad Temp Temperature Control (<-70°C) Lithiation->Temp Coord Coordination Required? Temp->Coord Rec_Lith Rec: Anhydrous THF (Essential for stabilization) Coord->Rec_Lith High Rec_Lith_Green Alt: 2-MeTHF (Higher bp, drier) Coord->Rec_Lith_Green Med

Figure 1: Decision tree for selecting reaction media based on reaction class and sustainability goals.

Application Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation with aryl boronic acids.[2] Challenge: The pyridine nitrogen can poison Pd catalysts; the cyclopropyl group excludes strong acidic conditions.

Recommended Solvent System: 2-MeTHF / Water (3:1)

  • Why: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corncobs/bagasse). It forms a biphasic system with water, dissolving the lipophilic bromopyridine while the inorganic base resides in the aqueous phase. Unlike THF, it separates cleanly from water, simplifying workup.

Experimental Workflow:

  • Charge: 3-Bromo-5-(cyclopropylmethoxy)pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add degassed 2-MeTHF and Water (3:1 ratio, 0.2 M concentration relative to pyridine).

  • Catalyst: Add

    
     (3 mol%). Note: Bidentate ligands prevent N-coordination.
    
  • Reaction: Heat to 70°C for 4-12 hours.

  • Workup: Cool to RT. Separate layers. The product partitions into the organic (2-MeTHF) layer. Wash with brine.

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation with secondary amines.[3] Challenge: Base insolubility and catalyst deactivation.

Recommended Solvent System: t-Amyl Alcohol (2-Methyl-2-butanol) or Toluene [1]

  • Why: t-Amyl alcohol promotes the solubility of bases like

    
     or 
    
    
    
    and stabilizes polar transition states. It is less toxic than dioxane and has a higher boiling point than THF, allowing for faster kinetics.

Experimental Workflow:

  • Charge: Bromopyridine substrate (1.0 equiv), Amine (1.2 equiv),

    
     (1.4 equiv).
    
  • Solvent: Add anhydrous t-Amyl alcohol (0.15 M).

  • Catalyst: Add

    
     (1 mol%) and XantPhos (2 mol%).
    
  • Reaction: Heat to 100°C under

    
     atmosphere.
    
  • Workup: Filter through Celite to remove salts. Concentrate.

Protocol C: Halogen-Metal Exchange (Lithiation)

Objective: Generation of the C3-lithiated species for quenching with electrophiles (e.g., DMF,


).
Challenge:  The cyclopropyl ether is stable to base, but the reaction requires strictly anhydrous conditions and low temperatures to prevent "dance" or scrambling of the lithiated position.

Recommended Solvent: Anhydrous THF (Traditional) or 2-MeTHF (Green)[1]

  • Why: Ethereal solvents are required to coordinate and stabilize the organolithium intermediate. 2-MeTHF is superior due to its lower hygroscopicity (stays drier) and higher boiling point (safety).

Experimental Workflow:

  • Setup: Flame-dry flask,

    
     atmosphere.
    
  • Solvent: Dissolve substrate in anhydrous 2-MeTHF (0.1 M). Cool to -78°C.

  • Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 mins.

  • Aging: Stir at -78°C for 30 mins. Do not warm, or the pyridine ring may undergo nucleophilic attack by the butyl group.

  • Quench: Add electrophile (e.g., DMF) at -78°C. Warm slowly to RT.

Comparative Solvent Data

SolventClassBoiling Point (°C)Green Score*Suitability for 3-Br-Pyridine
2-MeTHF Ether80HighExcellent. Good solubility for lipophilic ether; clean phase separation.[1]
CPME Ether106HighExcellent. Low peroxide formation; stable to bases; high boiling point for difficult couplings.[4]
Toluene Hydrocarbon110MediumGood. Standard for Buchwald, but poor solubility for inorganic bases.
1,4-Dioxane Ether101LowAvoid. Carcinogenic; difficult to remove (high bp, water miscible). Use only if others fail.
DMF/NMP Amide153/202LowAvoid. Reprotoxic; difficult workup. Only for

(rare for this substrate).

*Green Score based on GSK/Pfizer/Sanofi Solvent Selection Guides [1, 2].[1][5]

Troubleshooting & Critical Parameters

Cyclopropyl Ring Stability

While the cyclopropylmethyl ether is stable under the basic conditions of Suzuki/Buchwald couplings, it is acid-sensitive .

  • Avoid: Strong acidic workups (e.g., 6M HCl) or acidic solvents (Acetic Acid) at high temperatures, which can trigger ring opening or rearrangement to cyclobutyl/homoallyl systems [3].

  • Safe: Saturated

    
     or dilute organic acids (Citric acid) for quenching.[1]
    
Catalyst Poisoning

The pyridine nitrogen can compete with phosphine ligands for the Pd center.

  • Solution: Use electron-rich, bulky ligands (e.g., XantPhos, SPhos,

    
    ) that bind tightly to Pd and sterically prevent pyridine coordination.[1]
    

References

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[6] Green Chemistry, 13(4), 854-862.[1] Link

  • Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 17(12), 1517–1525.[1] Link

  • Roberts, J. D., & Mazur, R. H. (1951).[1] "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives."[1] Journal of the American Chemical Society, 73(6), 2509–2520.[7][8] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Li, C. J., & Trost, B. M. (2008). "Green chemistry for chemical synthesis." Proceedings of the National Academy of Sciences, 105(36), 13197-13202. Link

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged core for drug design. The functionalization of the pyridine ring is therefore a critical endeavor in the synthesis of novel therapeutic agents. 3-Bromo-5-(cyclopropylmethoxy)pyridine has emerged as a versatile and valuable building block in this context. The presence of a bromine atom at the 3-position provides a handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The cyclopropylmethoxy group at the 5-position can enhance metabolic stability and modulate physicochemical properties, making it an attractive substituent for drug candidates.[3]

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 3-bromo-5-(cyclopropylmethoxy)pyridine. It is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic campaigns. The protocols described herein are grounded in established chemical principles and have been designed for robust and reproducible execution.

Safety and Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 3-bromo-5-(cyclopropylmethoxy)pyridine and all other reagents.[4][5][6]

  • 3-Bromo-5-(cyclopropylmethoxy)pyridine: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

  • Palladium Catalysts: Many palladium complexes are air-sensitive and should be handled under an inert atmosphere.

  • Solvents: Many organic solvents are flammable and have associated health risks.

  • Bases: Strong bases are corrosive and require careful handling.

General Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Inert atmosphere techniques (e.g., using a Schlenk line or glovebox) are recommended for reactions involving air-sensitive reagents.

Core Concepts: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[7][8][9] The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

dot graph "Palladium_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)L_n" [label="Pd(0)Ln\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-X(L_n)" [label="Ar-Pd(II)-X(Ln)\n(Palladacycle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-R(L_n)" [label="Ar-Pd(II)-R(Ln)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-R" [label="Ar-R\n(Coupled Product)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L_n)"; "Ar-Pd(II)-X(L_n)" -> "Transmetalation" [label="R-M"]; "Transmetalation" -> "Ar-Pd(II)-R(L_n)"; "Ar-Pd(II)-R(L_n)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regeneration"]; } } Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-(cyclopropylmethoxy)pyridine to form a Pd(II) intermediate.[7][8] This is often the rate-determining step of the reaction.

2. Transmetalation: The organic group (R) from an organometallic reagent (R-M) is transferred to the palladium center, displacing the halide.[10] The nature of the organometallic reagent defines the type of cross-coupling reaction (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling).

3. Reductive Elimination: The two organic fragments (the pyridine derivative and the coupled R group) are eliminated from the palladium center, forming the desired carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst.[7][8]

Application Protocols

The following protocols detail the application of several key palladium-catalyzed cross-coupling reactions to 3-bromo-5-(cyclopropylmethoxy)pyridine.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[11][12] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[11]

dot graph "Suzuki_Miyaura_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_reactants" { label = "Reactants & Reagents"; style = "filled"; color = "#F1F3F4"; "Substrate" [label="3-Bromo-5-(cyclopropylmethoxy)pyridine"]; "Boronic_Acid" [label="Aryl/Heteroaryl Boronic Acid"]; "Catalyst" [label="Pd Catalyst\n(e.g., Pd(PPh3)4)"]; "Base" [label="Base\n(e.g., K2CO3, K3PO4)"]; "Solvent" [label="Solvent\n(e.g., Dioxane/H2O)"]; }

subgraph "cluster_reaction" { label = "Reaction Setup"; style = "filled"; color = "#F1F3F4"; "Setup" [label="Combine reactants in a Schlenk flask under inert atmosphere."]; "Heating" [label="Heat the reaction mixture (typically 80-100 °C)."]; "Monitoring" [label="Monitor reaction progress by TLC or LC-MS."]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style = "filled"; color = "#F1F3F4"; "Quench" [label="Cool to room temperature and quench with water."]; "Extraction" [label="Extract with an organic solvent (e.g., EtOAc)."]; "Purification" [label="Purify by column chromatography."]; }

"Substrate" -> "Setup"; "Boronic_Acid" -> "Setup"; "Catalyst" -> "Setup"; "Base" -> "Setup"; "Solvent" -> "Setup"; "Setup" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Quench"; "Quench" -> "Extraction"; "Extraction" -> "Purification"; } } Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-(cyclopropylmethoxy)pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).[11]

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Conditions Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice can influence reaction efficiency.
Ligand PPh₃, dppfOften incorporated into the catalyst complex.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can be critical for success.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolvent choice depends on the solubility of reactants.
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[13][14] This reaction is instrumental in the preparation of a wide range of nitrogen-containing compounds, which are prevalent in pharmaceuticals.[15]

dot graph "Buchwald_Hartwig_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "cluster_reactants" { label = "Reactants & Reagents"; style = "filled"; color = "#F1F3F4"; "Substrate" [label="3-Bromo-5-(cyclopropylmethoxy)pyridine"]; "Amine" [label="Primary or Secondary Amine"]; "Catalyst" [label="Pd Precatalyst\n(e.g., [Pd2(dba)3])"]; "Ligand" [label="Bulky Phosphine Ligand\n(e.g., XPhos, BINAP)"]; "Base" [label="Strong Base\n(e.g., NaOtBu, K3PO4)"]; "Solvent" [label="Anhydrous Solvent\n(e.g., Toluene, Dioxane)"]; }

subgraph "cluster_reaction" { label = "Reaction Setup"; style = "filled"; color = "#F1F3F4"; "Setup" [label="Combine reactants in a Schlenk flask under inert atmosphere."]; "Heating" [label="Heat the reaction mixture (typically 80-110 °C)."]; "Monitoring" [label="Monitor reaction progress by TLC or LC-MS."]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style = "filled"; color = "#F1F3F4"; "Quench" [label="Cool to room temperature and filter through Celite."]; "Extraction" [label="Extract with an organic solvent (e.g., EtOAc)."]; "Purification" [label="Purify by column chromatography."]; }

"Substrate" -> "Setup"; "Amine" -> "Setup"; "Catalyst" -> "Setup"; "Ligand" -> "Setup"; "Base" -> "Setup"; "Solvent" -> "Setup"; "Setup" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Quench"; "Quench" -> "Extraction"; "Extraction" -> "Purification"; } } Figure 3: Experimental Workflow for Buchwald-Hartwig Amination.

Detailed Protocol:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., [Pd₂(dba)₃], 1-3 mol%), a bulky phosphine ligand (e.g., XPhos or BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq).

  • Add 3-bromo-5-(cyclopropylmethoxy)pyridine (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Typical Conditions Notes
Catalyst [Pd₂(dba)₃], Pd(OAc)₂Precatalysts are often preferred for their stability.
Ligand XPhos, SPhos, BINAP, RuPhosThe choice of ligand is crucial and substrate-dependent.
Base NaOtBu, LiHMDS, K₃PO₄Strong, non-nucleophilic bases are required.
Solvent Toluene, Dioxane, THFAnhydrous conditions are essential.
Temperature 80-120 °CReaction temperature can influence catalyst activity and stability.

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes.[16][17] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.[17]

dot graph "Sonogashira_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

subgraph "cluster_reactants" { label = "Reactants & Reagents"; style = "filled"; color = "#F1F3F4"; "Substrate" [label="3-Bromo-5-(cyclopropylmethoxy)pyridine"]; "Alkyne" [label="Terminal Alkyne"]; "Pd_Catalyst" [label="Pd Catalyst\n(e.g., Pd(PPh3)2Cl2)"]; "Cu_Cocatalyst" [label="Cu(I) Cocatalyst\n(e.g., CuI)"]; "Base" [label="Amine Base\n(e.g., Et3N, DIPEA)"]; "Solvent" [label="Solvent\n(e.g., THF, DMF)"]; }

subgraph "cluster_reaction" { label = "Reaction Setup"; style = "filled"; color = "#F1F3F4"; "Setup" [label="Combine reactants in a Schlenk flask under inert atmosphere."]; "Stirring" [label="Stir at room temperature or with gentle heating."]; "Monitoring" [label="Monitor reaction progress by TLC or LC-MS."]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style = "filled"; color = "#F1F3F4"; "Quench" [label="Quench with aqueous NH4Cl."]; "Extraction" [label="Extract with an organic solvent."]; "Purification" [label="Purify by column chromatography."]; }

"Substrate" -> "Setup"; "Alkyne" -> "Setup"; "Pd_Catalyst" -> "Setup"; "Cu_Cocatalyst" -> "Setup"; "Base" -> "Setup"; "Solvent" -> "Setup"; "Setup" -> "Stirring"; "Stirring" -> "Monitoring"; "Monitoring" -> "Quench"; "Quench" -> "Extraction"; "Extraction" -> "Purification"; } } Figure 4: Experimental Workflow for Sonogashira Coupling.

Detailed Protocol:

  • To a Schlenk flask under an inert atmosphere, add 3-bromo-5-(cyclopropylmethoxy)pyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 1-5 mol%).

  • Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Typical Conditions Notes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Various palladium sources can be effective.
Cu Cocatalyst CuI, CuBrCopper(I) is essential for the catalytic cycle.
Base Et₃N, i-Pr₂NEt, PiperidineThe amine base also acts as a solvent in some cases.
Solvent THF, DMF, AcetonitrileThe choice of solvent can impact reaction rates.
Temperature 25-80 °CMany Sonogashira couplings proceed efficiently at room temperature.

Table 3: Typical Reaction Conditions for Sonogashira Coupling.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed vinylation of aryl halides, forming a new C-C bond between the aryl group and an alkene.[18][19][20] This reaction is a valuable tool for the synthesis of substituted alkenes.

Detailed Protocol:

  • In a pressure tube or sealed vial, combine 3-bromo-5-(cyclopropylmethoxy)pyridine (1.0 eq), the desired alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq).

  • Add a polar aprotic solvent (e.g., DMF or NMP).

  • Seal the vessel and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Typical Conditions Notes
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Palladium(II) sources are commonly used.
Ligand PPh₃, P(o-tolyl)₃, PCy₃Ligand choice can influence regioselectivity and efficiency.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar solvents are often used.
Temperature 100-150 °CElevated temperatures are typically necessary.

Table 4: Typical Reaction Conditions for the Heck Reaction.

Stille Coupling: C-C Bond Formation with Organostannanes

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium.[10][21][22] While the toxicity of tin reagents is a concern, the reaction is highly versatile and tolerant of a wide range of functional groups.[21][23]

Detailed Protocol:

  • To a Schlenk flask under an inert atmosphere, add 3-bromo-5-(cyclopropylmethoxy)pyridine (1.0 eq), the organostannane reagent (1.1-1.3 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., THF, toluene, or DMF).

  • In some cases, additives such as CuI or LiCl may be beneficial.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through Celite and extract the filtrate with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Typical Conditions Notes
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂A variety of Pd(0) and Pd(II) catalysts can be used.
Organostannane R-SnBu₃, R-SnMe₃Tributyltin reagents are common but toxic.
Solvent THF, Toluene, DMF, NMPAnhydrous, degassed solvents are recommended.
Additive LiCl, CuIAdditives can accelerate the transmetalation step.
Temperature 80-120 °CReaction temperature depends on the reactivity of the coupling partners.

Table 5: Typical Reaction Conditions for the Stille Coupling.

Conclusion

3-Bromo-5-(cyclopropylmethoxy)pyridine is a highly valuable and versatile building block for the synthesis of complex pyridine-containing molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust and reliable toolkit for the functionalization of this important intermediate. By carefully selecting the appropriate reaction conditions, researchers can efficiently introduce a wide array of substituents, thereby facilitating the exploration of new chemical space in drug discovery and development.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020, November 23). YouTube. Retrieved February 14, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, August 10). Chemical Reviews. Retrieved February 14, 2026, from [Link]

  • Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. (2010, October 1). PubMed. Retrieved February 14, 2026, from [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC. Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). PMC. Retrieved February 14, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Heck coupling reaction by pyridine‐coordinated tridentate complex... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved February 14, 2026, from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PMC. Retrieved February 14, 2026, from [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015, February 21). DiVA. Retrieved February 14, 2026, from [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018, April 6). Beilstein Journals. Retrieved February 14, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved February 14, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scientific Research Publishing. Retrieved February 14, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved February 14, 2026, from [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Suzuki Coupling Mechanism. (2022, June 18). YouTube. Retrieved February 14, 2026, from [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved February 14, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

Sources

Application Notes & Protocols: A Guide to the Scalable Synthesis of Cyclopropylmethoxy Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropylmethoxy pyridine moiety is a privileged structural motif in modern medicinal chemistry, valued for its ability to enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding interactions.[1][2] Its incorporation into drug candidates has led to the development of novel therapeutics, particularly in oncology and for neurological disorders.[2][3] However, transitioning from lab-scale synthesis to pilot or industrial-scale production presents significant challenges related to cost, safety, and efficiency. This guide provides detailed, scalable protocols for the synthesis of cyclopropylmethoxy pyridines, focusing on the robust Williamson ether synthesis. We present a standard protocol and an advanced, phase-transfer catalysis (PTC) mediated approach designed for enhanced throughput and operational simplicity. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of the Cyclopropylmethoxy Group

The pyridine ring is a cornerstone scaffold in drug discovery, known for its ability to engage in hydrogen bonding and its overall favorable physicochemical properties.[4][5] The introduction of a cyclopropylmethoxy substituent offers several distinct advantages:

  • Metabolic Blocking: The cyclopropyl group is resistant to oxidative metabolism, often serving as a "metabolic shield" to protect adjacent positions on the pyridine ring from enzymatic degradation.

  • Solubility and Lipophilicity: This group provides a favorable balance of lipophilicity and structural rigidity, which can be fine-tuned to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • Conformational Constraint: The rigid cyclopropyl ring can lock the methoxy linker into a specific conformation, potentially increasing binding affinity to a biological target.

Given these benefits, the development of scalable and economically viable synthetic routes to cyclopropylmethoxy pyridines is a critical objective for drug development programs.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely adopted method for constructing the C-O ether linkage in cyclopropylmethoxy pyridines is the Williamson ether synthesis.[1][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a leaving group (typically a halide) on an electrophilic carbon.[6][7]

There are two primary disconnections for this synthesis:

  • Route A: A pyridin-alkoxide (from a hydroxypyridine) reacts with a cyclopropylmethyl halide.

  • Route B: A cyclopropylmethoxide (from cyclopropylmethanol) reacts with a halopyridine.

While both routes are viable, Route B is generally preferred for scalability . Halopyridines are often more commercially available and cost-effective than their corresponding hydroxypyridine isomers. Furthermore, the generation of the cyclopropylmethoxide from the corresponding alcohol is straightforward.

Williamson_Routes cluster_0 Route A cluster_1 Route B (Preferred) HP Hydroxypyridine Base1 Base (e.g., NaH) HP->Base1 Deprotonation Alkoxide1 Pyridin-alkoxide Base1->Alkoxide1 Product Cyclopropylmethoxy Pyridine Alkoxide1->Product SN2 Reaction CMH Cyclopropylmethyl Halide CMH->Product SN2 Reaction CMA Cyclopropylmethanol Base2 Base (e.g., NaH, KOH) CMA->Base2 Deprotonation Alkoxide2 Cyclopropylmethoxide Base2->Alkoxide2 Alkoxide2->Product SN2 Reaction HaloP Halopyridine HaloP->Product SN2 Reaction

Figure 1: Two primary synthetic routes for cyclopropylmethoxy pyridines via Williamson ether synthesis.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis (Lab to Kilo-Scale)

This protocol describes a robust method for the synthesis of 2-(cyclopropylmethoxy)pyridine from 2-chloropyridine and cyclopropylmethanol using sodium hydride.

Causality and Experimental Choices:

  • Base: Sodium hydride (NaH) is chosen for its ability to irreversibly deprotonate the alcohol, driving the reaction to completion. However, its use requires anhydrous solvents and careful handling due to its flammability, which can be a challenge on a large scale.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solvates the sodium cation, leaving a highly reactive "naked" alkoxide, thus accelerating the SN2 reaction. Its high boiling point allows for a wide range of reaction temperatures.

Materials:

  • Cyclopropylmethanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Chloropyridine

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reactor Setup: Equip a clean, dry, jacketed reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Purge the vessel with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous DMF (5 mL per gram of cyclopropylmethanol). Begin stirring and cool the solvent to 0 °C using a chiller.

  • Base Addition: Carefully add sodium hydride (1.2 equivalents) portion-wise to the cold DMF, ensuring the internal temperature does not exceed 5 °C. Safety Note: Hydrogen gas is evolved during this step. Ensure adequate ventilation and no nearby ignition sources.

  • Alkoxide Formation: Add cyclopropylmethanol (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add 2-chloropyridine (1.1 equivalents) dropwise, keeping the temperature below 10 °C.

  • Reaction Monitoring: Heat the mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

  • Extraction and Wash: Transfer the mixture to a separatory funnel. Add water and diethyl ether. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure 2-(cyclopropylmethoxy)pyridine.

Protocol 2: Scalable Synthesis Using Phase-Transfer Catalysis (PTC)

For large-scale industrial production, avoiding hazardous reagents like NaH and anhydrous solvents is highly desirable. Phase-Transfer Catalysis (PTC) provides a safer, more economical, and environmentally friendly alternative.[8][9]

Causality and Experimental Choices:

  • Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used. Its lipophilic cation pairs with the alkoxide anion, shuttling it from the solid/aqueous phase (where the base is) into the organic phase to react with the halopyridine.[10][11]

  • Base & Solvent System: This protocol uses a solid-liquid PTC system with potassium hydroxide (KOH) as the base and toluene as the solvent.[9] This eliminates the need for flammable hydrides and expensive anhydrous solvents.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_solid Solid Phase HaloP 2-Chloropyridine (R-Cl) Product Product (R-OR') HaloP->Product Catalyst_Return [Q⁺ Cl⁻] Product->Catalyst_Return Catalyst Regeneration Catalyst_Org [Q⁺ R'O⁻] (Ion Pair) Catalyst_Org->HaloP SN2 Reaction Alkoxide [K⁺ R'O⁻] Catalyst_Return->Alkoxide Anion Exchange Catalyst_Return->Alkoxide Returns to Interface Base Solid KOH Alcohol Cyclopropylmethanol (R'-OH) Alcohol->Base Deprotonation Alkoxide->Catalyst_Org Phase Transfer

Figure 2: Mechanism of solid-liquid Phase-Transfer Catalysis for ether synthesis.

Materials:

  • Cyclopropylmethanol

  • Potassium hydroxide (KOH), flakes or pellets

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • 2-Chloropyridine

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reactor Setup: To a suitable reactor, add toluene (7 mL per gram of 2-chloropyridine), cyclopropylmethanol (1.5 equivalents), powdered KOH (3.0 equivalents), and TBAB (0.05 equivalents).

  • Azeotropic Dehydration (Optional but Recommended): Heat the mixture to reflux with a Dean-Stark trap to remove any residual water, which can improve reaction rates. Once water removal is complete, drain the trap.

  • Reagent Addition: Add 2-chloropyridine (1.0 equivalent) to the vigorously stirred slurry.

  • Reaction: Heat the reaction mixture to 90-100 °C. The reaction is typically complete within 8-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Add water to dissolve the inorganic salts.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash: Wash the organic layer with water (2x) to remove residual salts and base.

  • Drying and Concentration: Dry the toluene solution over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation.

Data Summary and Protocol Comparison

The choice of protocol often depends on the scale of the synthesis and available resources. The following table summarizes the key parameters for each method.

ParameterProtocol 1: Standard WilliamsonProtocol 2: PTC Method
Base Sodium Hydride (NaH)Potassium Hydroxide (KOH)
Solvent Anhydrous DMFToluene
Temperature 80 °C90-100 °C
Typical Time 4-6 hours8-12 hours
Typical Yield 85-95%80-90%
Scalability Notes Requires anhydrous conditions. NaH is hazardous (flammable gas evolution). DMF is a high-boiling solvent, difficult to remove.Avoids hazardous reagents. Uses cheaper base and solvent. Easier work-up. Ideal for industrial scale.[9]

Troubleshooting and Scale-Up Considerations

  • Low Yield:

    • Cause: Incomplete deprotonation of the alcohol.

    • Solution (PTC): Ensure KOH is finely powdered to maximize surface area. Vigorous stirring is critical.

    • Solution (Standard): Use fresh, high-quality NaH and ensure strictly anhydrous conditions.

  • Exotherm Control:

    • Issue: The etherification reaction is exothermic. On a large scale, this can lead to a dangerous thermal runaway.[12]

    • Mitigation: Always add reagents (especially the electrophile) subsurface and at a controlled rate. Ensure the reactor's cooling capacity is sufficient to handle the heat of reaction.[12]

  • Work-up Emulsions (PTC):

    • Issue: The presence of the phase-transfer catalyst can sometimes lead to emulsions during aqueous work-up.

    • Solution: Adding a small amount of brine during the wash steps can help break up emulsions.

References

  • MySkinRecipes. (n.d.). 2-(cyclopropylmethoxy)pyridin-4-amine. Retrieved from [Link]

  • Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR, 8(05).
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 1-21.
  • G, A. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research.
  • Hughes, D. L. (2015, March 27). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH.
  • Singh, R., et al. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Discover Nanotechnology.
  • Clark J. D., et al. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC.
  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006.
  • ResearchGate. (n.d.). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Navigating Solubility Challenges with 3-Bromo-5-(cyclopropylmethoxy)pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-5-(cyclopropylmethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility issues that may be encountered during your experiments. We will delve into the physicochemical properties of this compound, offer a systematic approach to troubleshooting, and provide detailed protocols to achieve successful dissolution.

Compound Information: Understanding the Molecule

A thorough understanding of the physicochemical properties of 3-Bromo-5-(cyclopropylmethoxy)pyridine is the foundation for addressing solubility challenges. Below is a summary of its key characteristics, including experimental data for closely related analogs to inform our approach.

PropertyValue / InformationSource / Comment
Molecular Formula C₁₀H₁₂BrNOPubChem[1]
Molecular Weight 242.11 g/mol PubChem[1]
CAS Number 1434047-85-4PubChem[1]
Appearance Likely a solid at room temperatureBased on analogs like 3-Bromo-5-methoxypyridine.
Predicted Lipophilicity (XLogP3) 2.8PubChem[1]
Melting Point (Analog: 3-Bromo-5-methoxypyridine) 31-35 °CSigma-Aldrich, EPA[2]
Predicted Basicity (pKa of conjugate acid, Analog: 3-Bromo-5-methoxypyridine) 2.17EPA[2]
Qualitative Solubility (Analog: 3-Bromo-5-hydroxypyridine) Slightly soluble in water, DMSO, and Methanol; Soluble in chloroform and ethyl acetate.SGT Life Sciences

The predicted XLogP3 of 2.8 suggests that 3-Bromo-5-(cyclopropylmethoxy)pyridine is a moderately lipophilic compound. This, combined with the qualitative solubility data of its hydroxyl analog, indicates that it will likely exhibit better solubility in less polar organic solvents. The low predicted basicity of its methoxy analog suggests that pH adjustments in aqueous solutions are unlikely to significantly enhance its solubility.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with 3-Bromo-5-(cyclopropylmethoxy)pyridine.

Q1: What is the expected solubility of 3-Bromo-5-(cyclopropylmethoxy)pyridine in common organic solvents?

  • Good Solubility: In moderately polar to nonpolar aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.

  • Moderate to Limited Solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). While these are powerful solvents, the compound's lipophilic character may limit high concentrations.

  • Poor Solubility: In polar protic solvents like methanol, ethanol, and especially water.

Q2: My compound is not dissolving in my chosen solvent. What is the first thing I should do?

A2: The first step is to confirm that you are using an appropriate solvent based on the principle of "like dissolves like". Given the compound's characteristics, if you are using a highly polar solvent, consider switching to a less polar one. If you are already using a suitable solvent, gentle heating and agitation (e.g., stirring or vortexing) can often facilitate dissolution.

Q3: Is this compound sensitive to light, heat, or air?

A3: Safety data sheets for related brominated pyridines suggest that some may be light-sensitive.[3] It is good laboratory practice to store the compound in a tightly sealed container, in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).[4]

Q4: What are the primary safety precautions I should take when handling this compound?

A4: Always handle 3-Bromo-5-(cyclopropylmethoxy)pyridine in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6][7]

Troubleshooting Guide: A Systematic Approach to Solubility Issues

When faced with solubility challenges, a systematic approach is key to finding a solution efficiently. The following workflow and detailed explanations will guide you through the process.

Solubility_Troubleshooting start Start: Undissolved Compound solvent_screening Step 1: Solvent Screening (Polarity Matching) start->solvent_screening physical_methods Step 2: Physical Dissolution Aids (Heat, Agitation, Sonication) solvent_screening->physical_methods Initial solvent ineffective success Success: Compound Dissolved solvent_screening->success Soluble cosolvent Step 3: Co-Solvent System physical_methods->cosolvent Still not fully dissolved physical_methods->success Soluble particle_reduction Step 4: Particle Size Reduction (Grinding) cosolvent->particle_reduction Precipitation or limited solubility cosolvent->success Soluble particle_reduction->success Soluble fail Consult Further (Advanced Techniques) particle_reduction->fail Persistent issues

Caption: Troubleshooting workflow for solubility issues.

Step 1: Solvent Screening - The Principle of "Like Dissolves Like"

The polarity of the solvent relative to the solute is the most critical factor in solubility. As 3-Bromo-5-(cyclopropylmethoxy)pyridine is moderately lipophilic, your solvent choice should reflect this.

  • Action: If your initial solvent is highly polar (e.g., water, methanol), switch to a solvent of intermediate or low polarity.

  • Recommended Solvents to Try (in order of decreasing polarity):

    • Acetonitrile

    • Ethyl Acetate

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Chloroform

    • Toluene

Step 2: Employing Physical Methods to Aid Dissolution

Often, the rate of dissolution is the limiting factor, not the thermodynamic solubility. Physical methods can help overcome this kinetic barrier.

  • Heating: Gently warm the solvent while stirring. Be cautious not to exceed the boiling point of the solvent or the decomposition temperature of the compound. For many organic compounds, a temperature of 40-60°C is a safe starting point.

  • Agitation: Continuous stirring or vortexing increases the interaction between the solvent and the solute particles.

  • Sonication: Using an ultrasonic bath can break up solid agglomerates, increasing the surface area available for dissolution.

Step 3: Utilizing a Co-Solvent System

If a single solvent is not effective, a mixture of two or more miscible solvents (a co-solvent system) can be employed to fine-tune the polarity of the medium.

  • Rationale: A small amount of a "stronger" solvent (one in which the compound is more soluble) can be added to the "weaker" bulk solvent to enhance overall solubility.

  • Example Protocol:

    • Suspend the compound in the primary solvent (e.g., a non-polar solvent like hexane if the subsequent reaction requires it).

    • Slowly add a more polar co-solvent in which the compound is known to be more soluble (e.g., DCM or ethyl acetate) dropwise until the solid dissolves.

    • Take note of the final solvent ratio for reproducibility.

Step 4: Particle Size Reduction

The rate of dissolution is directly proportional to the surface area of the solute. Reducing the particle size can significantly increase this rate.

  • Action: If you have the compound in a crystalline or granular form, gently grind it into a fine powder using a mortar and pestle. This increases the surface area-to-volume ratio, allowing the solvent to interact more efficiently with the compound.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a structured approach to identifying a suitable solvent.

  • Preparation: Dispense a small, accurately weighed amount of 3-Bromo-5-(cyclopropylmethoxy)pyridine (e.g., 1-2 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from the recommended list above.

  • Observation at Room Temperature: Vortex each vial for 30 seconds and visually inspect for dissolution.

  • Application of Physical Methods: If not fully dissolved, place the vials in an ultrasonic bath for 5 minutes. Re-examine.

  • Heating: Gently warm the remaining suspensions to 40°C for 5 minutes with intermittent agitation.

  • Incremental Solvent Addition: If the compound remains undissolved, add another measured volume of the same solvent and repeat the process to determine an approximate solubility limit.

  • Documentation: Record your observations for each solvent to guide future experiments.

Caption: Workflow for systematic solvent screening.

Protocol 2: Preparation of a Stock Solution Using a Co-Solvent

This protocol is useful when a specific final solvent system is required for an assay or reaction, but the compound has poor solubility in it.

  • Initial Dissolution: Dissolve a known weight of 3-Bromo-5-(cyclopropylmethoxy)pyridine in the minimum required volume of a "good" solvent (e.g., DCM) in which it is highly soluble.

  • Dilution with Primary Solvent: While vortexing or stirring vigorously, slowly add the "poor" primary solvent (e.g., a buffer or a non-polar solvent) to the concentrated solution.

  • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If this occurs, you may have exceeded the solubility limit in the co-solvent mixture. You can try adding a small amount more of the "good" solvent to redissolve the compound.

  • Final Concentration: Calculate the final concentration of your compound and the final ratio of the co-solvents.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). 3-Bromo-5-methoxypyridine Properties. CompTox Chemicals Dashboard. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-5-(cyclobutylmethoxy)pyridine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in 3-Bromo-5-(cyclopropylmethoxy)pyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for minimizing side reactions during the palladium-catalyzed cross-coupling of 3-Bromo-5-(cyclopropylmethoxy)pyridine. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with field-proven protocols to help you achieve higher yields and purity in your reactions.

The 3-Bromo-5-(cyclopropylmethoxy)pyridine scaffold is a valuable building block, but its electronic properties—an electron-deficient pyridine ring modified with an electron-donating alkoxy group—present unique challenges. The pyridine nitrogen can act as a ligand, potentially inhibiting the palladium catalyst, while the overall electronics of the system can make it susceptible to specific side reactions.[1][2] This guide provides a structured approach to overcoming these common hurdles.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) coupling reactions in a question-and-answer format.

Issue 1: Prevalent Debromination Side Product

Q: My reaction is producing a significant amount of the debrominated byproduct, 3-(cyclopropylmethoxy)pyridine, alongside my desired coupled product. What causes this, and how can I suppress it?

A: This is one of the most frequent side reactions, often referred to as hydrodehalogenation.[3] It occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.

Mechanistic Cause: The formation of a palladium-hydride (Pd-H) species is the primary culprit.[4] This species can arise in several ways:

  • Reaction with Bases: Certain bases, particularly alkoxides in the presence of trace water or alcohols, can generate Pd-H.

  • Reaction with Solvents: Solvents like THF or amines can sometimes act as hydride donors.[4]

  • β-Hydride Elimination: If coupling with an alkyl partner that possesses a β-hydrogen, this pathway can become a competing reaction.[5][6]

Once formed, the Ar-Pd-H intermediate can undergo reductive elimination faster than the desired cross-coupling pathway, releasing the debrominated arene and regenerating the Pd(0) catalyst.

Troubleshooting & Optimization Strategies:

  • Catalyst and Ligand Selection: This is your most powerful tool. The hydrodehalogenation pathway is more common with highly active, less sterically hindered catalysts.[3]

    • Switch to Bulky Ligands: Employ sterically hindered, electron-rich biaryl phosphine ligands. Ligands like XPhos , SPhos , or RuPhos are designed to promote rapid reductive elimination of the desired product, which outcompetes the debromination pathway.[3][7] They also create a bulky coordination sphere around the palladium, which can disfavor the formation or reaction of the Pd-H species.

    • Use Precatalysts: Start with well-defined palladium precatalysts (e.g., XPhos Pd G2/G3/G4).[7][8] These ensure efficient and rapid generation of the active Pd(0)L species, minimizing side reactions that can occur during sluggish in-situ reduction of Pd(II) sources like Pd(OAc)₂.[8][9]

  • Base and Solvent Modification:

    • For Suzuki Couplings: Move away from strong, nucleophilic bases. A weaker, non-nucleophilic inorganic base like Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) is often superior to alkoxides.[10][11]

    • For Buchwald-Hartwig Couplings: While strong bases like Sodium tert-butoxide (NaOtBu) are often necessary, ensure it is of high purity and the reaction is scrupulously anhydrous. Consider a weaker base like Cesium Carbonate (Cs₂CO₃) if your amine is sufficiently nucleophilic.[12]

    • Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Avoid ethereal solvents that may contain peroxides or water, which can contribute to side reactions. Toluene and 1,4-dioxane are generally reliable choices.[13]

  • Reaction Temperature: Lowering the reaction temperature can often favor the desired coupling over debromination. If you are running the reaction at 100-110 °C, try reducing it to 80 °C and monitor the progress.

Troubleshooting Workflow: Debromination

start High Debromination Observed ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) & Use G2/G3 Precatalyst start->ligand base Modify Base: Suzuki -> K3PO4 / K2CO3 Buchwald -> High Purity NaOtBu or Cs2CO3 ligand->base If still problematic temp Lower Reaction Temperature (e.g., 100°C -> 80°C) base->temp If still problematic solvent Ensure Anhydrous & Degassed Solvent temp->solvent Final Check end Debromination Minimized solvent->end

Caption: Troubleshooting workflow for minimizing debromination.

Issue 2: Formation of Homocoupled Byproducts

Q: I am observing biaryl impurities from the homocoupling of my boronic acid derivative (Suzuki) or my starting bromide (Buchwald-Hartwig). How can I prevent this?

A: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other.[3][4]

Mechanistic Cause:

  • Suzuki (Boronic Acid Homocoupling): This is primarily caused by the presence of oxygen in the reaction mixture.[4] Oxygen can promote the oxidative coupling of two boronic acid molecules, mediated by the palladium catalyst. It can also occur if Pd(II) species are present before the catalytic cycle fully initiates.[4]

  • General (Aryl Bromide Homocoupling): This can occur through various pathways, often involving oxidative addition of the aryl bromide to two separate Pd(0) centers, followed by a disproportionation or other complex pathways.

Troubleshooting & Optimization Strategies:

  • Rigorous Inert Atmosphere: This is the most critical factor.

    • Degassing: Thoroughly degas your solvent(s) before use. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with argon or nitrogen for at least 30-60 minutes can be sufficient.[14]

    • Inert Gas Blanket: Ensure the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk techniques or a glovebox for best results.[15]

  • Reagent Stoichiometry (Suzuki): Using a slight excess of the aryl bromide (e.g., 1.0 equivalent) relative to the boronic acid (e.g., 1.1-1.2 equivalents is standard, but if homocoupling of the boronic acid is severe, try reversing to use a slight excess of the bromide) can sometimes suppress boronic acid homocoupling. However, the most common practice is a slight excess of the boron reagent.

  • Controlled Temperature: Running the reaction at the lowest effective temperature can reduce the rate of homocoupling side reactions.[3]

  • Catalyst Choice: Highly active catalysts that promote rapid oxidative addition of the aryl bromide can help ensure the desired cross-coupling pathway is initiated quickly, minimizing the opportunity for homocoupling.

Issue 3: Low or No Conversion to Product

Q: My reaction shows very little or no consumption of the starting 3-Bromo-5-(cyclopropylmethoxy)pyridine. What are the likely causes?

A: Low or no conversion is a frustrating but common issue that points to a problem with one of the core components of the catalytic cycle.[15]

Potential Causes & Solutions:

  • Catalyst Inactivation/Inhibition:

    • The Pyridine Problem: The lone pair on the pyridine nitrogen of your substrate can coordinate to the palladium center, acting as a catalyst poison and preventing oxidative addition.[1][2]

    • Solution: This is the most probable cause for this specific substrate. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos ) is essential.[3][12] These ligands sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate while simultaneously increasing the catalyst's electron density and reactivity for the crucial oxidative addition step.[1]

  • Inefficient Precatalyst Activation:

    • The Pd(II) to Pd(0) Problem: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) state for the catalytic cycle to begin.[4][9] This reduction step can be inefficient or fail, especially at lower temperatures.

    • Solution: Use a well-defined, air-stable Pd(0) source or, more conveniently, a modern palladacycle precatalyst (e.g., G2, G3, G4 precatalysts).[8] These are designed for easy and reliable activation to the active LPd(0) species upon addition of the base.[13][16]

  • Reagent Quality and Reaction Setup:

    • Solution: Always verify the quality of your reagents. Bases should be fresh and stored in a desiccator. Solvents must be anhydrous.[8] Ensure all glassware is oven- or flame-dried. A seemingly minor amount of moisture can have a major impact.[15]

Catalytic Cycle and Point of Failure

cluster_0 Main Catalytic Cycle cluster_1 Potential Failure Points Pd(0)L Pd(0)L Ox-Add L-Pd(II)-Ar     |         Br Pd(0)L->Ox-Add Ar-Br Transmetalation L-Pd(II)-Ar     |          R Ox-Add->Transmetalation R-B(OR)2 Base Transmetalation->Pd(0)L Red-Elim Ar-R Transmetalation->Red-Elim Reductive Elimination Activation Pd(II) Precatalyst (e.g., Pd(OAc)2) Activation->Pd(0)L Inefficient Reduction Inhibition Pyridine-N Coordination Inhibition->Ox-Add Blocks Site

Sources

Core Principles: The Williamson Ether Synthesis with a Heteroaromatic Twist

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen many promising syntheses stall due to seemingly minor experimental variables. The etherification of 3-bromo-5-hydroxypyridine is a prime example. While it appears to be a straightforward Williamson ether synthesis, the electronic nature of the pyridine ring introduces subtleties that can significantly impact yield and purity. This guide is designed to move beyond a simple recitation of steps and delve into the chemical logic behind optimizing this crucial transformation. We will address the common pitfalls I've helped researchers overcome, providing not just solutions, but a framework for rational problem-solving.

The reaction at the heart of this topic is the Williamson ether synthesis, a classic SN2 reaction.[1][2] The process involves two key steps:

  • Deprotonation: The hydroxyl group of 3-bromo-5-hydroxypyridine is deprotonated by a base to form a nucleophilic pyridinoxide anion.

  • Nucleophilic Attack: This anion then attacks an alkylating agent (typically an alkyl halide), displacing the leaving group to form the desired ether.[1]

However, the pyridine ring's presence introduces unique challenges compared to a simple phenol. The nitrogen atom's electron-withdrawing nature affects the hydroxyl group's acidity, and the ring itself presents potential sites for side reactions. Understanding these factors is the key to successful optimization.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses the most common issues encountered during the etherification of 3-bromo-5-hydroxypyridine in a practical, question-and-answer format.

Question 1: My reaction shows low or no conversion. What are the primary factors to investigate?

Low conversion is the most frequent complaint. A systematic diagnosis is essential.

Answer: This issue almost always traces back to one of four factors: incomplete deprotonation, a non-reactive alkylating agent, improper solvent choice, or the presence of moisture.[3]

  • Incomplete Deprotonation: The pyridinol must be fully converted to its conjugate base to act as an effective nucleophile.[3] The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) can work, they often lead to incomplete reactions. Stronger bases are generally more reliable for this substrate.

    • Solution: Employ a stronger base such as sodium hydride (NaH) or potassium hydride (KH). These will irreversibly deprotonate the hydroxyl group, driving the reaction forward.[3]

BasepKa (Conjugate Acid)Typical SolventComments
Potassium Carbonate~10.3Acetone, DMFOften requires higher temperatures and longer reaction times; may result in incomplete deprotonation.
Sodium Hydroxide~15.7DMF, DMSOCan work, but the presence of water from aqueous NaOH can be problematic.
Sodium Hydride (NaH)~36THF, DMFExcellent choice. Irreversibly deprotonates the alcohol. Requires anhydrous conditions.[2]
Potassium t-butoxide~19THF, DMFStrong, non-nucleophilic base. Good alternative to NaH.
  • Unreactive Alkylating Agent: The SN2 reaction rate is highly dependent on the leaving group.[1]

    • Solution: The reactivity order is R-I > R-Br > R-Cl.[3] If you are using an alkyl chloride with slow kinetics, consider switching to the bromide or iodide. Alternatively, you can add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This in-situ Finkelstein reaction converts the alkyl chloride/bromide to the more reactive alkyl iodide.[3]

  • Poor Solvent Choice: The solvent plays a crucial role in stabilizing the nucleophile.

    • Solution: Avoid protic solvents (e.g., ethanol, water) as they will solvate and deactivate the pyridinoxide nucleophile through hydrogen bonding.[1][4] Use a polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[1][3][4] These solvents effectively solvate the cation of the base but leave the nucleophile "bare" and highly reactive.

  • Moisture: Water will quench the pyridinoxide anion and can hydrolyze the alkylating agent.[3]

    • Solution: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents and handle hygroscopic bases like NaH under an inert atmosphere (Nitrogen or Argon).

Question 2: My reaction is messy, and I'm isolating significant side products. What is happening?

Side product formation is typically a result of competing reaction pathways. Identifying the side product is the first step to mitigating its formation.

Answer: The two most common side reactions are elimination of the alkylating agent and N-alkylation of the pyridine ring.

  • E2 Elimination: The Williamson ether synthesis (SN2) competes directly with the E2 elimination pathway. This is especially problematic when using sterically hindered alkyl halides.[1][4]

    • Cause: The pyridinoxide is a strong base as well as a nucleophile. If the electrophilic carbon is sterically hindered, the base will abstract a proton from an adjacent carbon, leading to an alkene.

    • Solution: Always use a primary alkyl halide if possible.[1][3] Secondary alkyl halides will often give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[2][3] If a secondary alkyl group must be installed, try lowering the reaction temperature, although this will also slow the desired SN2 reaction.

  • N-Alkylation: The pyridine nitrogen has a lone pair of electrons and can act as a nucleophile, leading to a pyridinium salt.

    • Cause: While the deprotonated hydroxyl group (phenoxide) is a much stronger nucleophile than the neutral pyridine nitrogen, this side reaction can still occur, particularly at higher temperatures.

    • Solution: This is generally a minor pathway for 3-hydroxypyridines compared to 2- or 4-hydroxypyridines. Maintaining a reaction temperature between 50-100°C is typically sufficient to favor O-alkylation.[1] If N-alkylation is a persistent issue, a milder base and lower temperature may be required.

  • C-Alkylation: Aryloxides are ambident nucleophiles, meaning they can react at the oxygen or at ortho/para positions on the ring.[1]

    • Cause: The negative charge on the pyridinoxide is delocalized onto the ring, creating nucleophilic carbon centers.

    • Solution: This is less common but can be influenced by the solvent. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation over C-alkylation.[5]

Troubleshooting Decision Workflow

To assist in diagnosing experimental issues, the following flowchart provides a logical sequence of checks.

TroubleshootingWorkflow start Problem: Low Yield or Side Products check_base Is Deprotonation Complete? start->check_base check_side_products Are Side Products Observed? start->check_side_products check_halide Is the Alkylating Agent Reactive? check_base->check_halide Yes solution_base Use a stronger base (e.g., NaH). check_base->solution_base No check_solvent Is the Solvent Polar Aprotic? check_halide->check_solvent Yes solution_halide Use R-I or R-Br. Add catalytic NaI. check_halide->solution_halide No check_conditions Are Conditions Anhydrous & Heated (50-100°C)? check_solvent->check_conditions Yes solution_solvent Use DMF, DMSO, or Acetonitrile. check_solvent->solution_solvent No solution_conditions Dry glassware/solvents. Optimize temperature. check_conditions->solution_conditions No elimination Is it an Elimination Product (Alkene)? check_side_products->elimination n_alkylation Is it N-Alkylation Product? check_side_products->n_alkylation solution_elimination Use a primary alkyl halide. Avoid secondary/tertiary halides. elimination->solution_elimination solution_n_alkylation Maintain temperature < 100°C. Ensure complete deprotonation. n_alkylation->solution_n_alkylation

Caption: A decision tree for troubleshooting common etherification issues.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave synthesis can significantly reduce reaction times, often from hours to minutes.[6][7] It is an excellent tool for rapid optimization of conditions like temperature and solvent. The general principles of reagent and solvent choice still apply.

Q: How do I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting material (3-bromo-5-hydroxypyridine, which is quite polar) and the less polar ether product. Staining with potassium permanganate or visualization under UV light are effective. For more quantitative analysis, LC-MS can be used.

Q: My product is difficult to purify. Any suggestions? A: Purification can sometimes be challenging due to residual starting material or side products. After an aqueous workup, column chromatography on silica gel is typically effective.[8] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is a good starting point. If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column.

Q: Is an inert atmosphere always necessary? A: If you are using a highly reactive, air- and moisture-sensitive base like sodium hydride (NaH) or potassium hydride (KH), an inert atmosphere of nitrogen or argon is mandatory.[2] For less sensitive bases like potassium carbonate, it is good practice but may not be strictly necessary if anhydrous solvents are used and exposure to air is minimized.

Experimental Protocols

The following protocols provide a practical starting point for the etherification of 3-bromo-5-hydroxypyridine.

Protocol 1: Standard Conditions (Potassium Carbonate)

This method uses a common but sometimes less efficient base.

Protocol1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add 3-bromo-5-hydroxypyridine (1.0 eq) to a flask. b 2. Add K₂CO₃ (2.0 eq) and DMF (5-10 mL/mmol). a->b c 3. Add alkyl halide (1.1 eq). b->c d 4. Heat to 80-90°C. c->d e 5. Monitor by TLC until SM is consumed. d->e f 6. Cool, dilute with water, and extract with EtOAc. e->f g 7. Wash organic layer with brine, dry, and concentrate. f->g h 8. Purify by column chromatography. g->h

Caption: Workflow for etherification using potassium carbonate.

Methodology:

  • To a round-bottom flask, add 3-bromo-5-hydroxypyridine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (5-10 mL per mmol of pyridinol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the primary alkyl halide (1.1-1.2 eq.) to the mixture.

  • Heat the reaction to 80-90°C with vigorous stirring.

  • Monitor the reaction by TLC every 1-2 hours. The reaction may take 8-24 hours.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions (Sodium Hydride)

This method uses a stronger base for higher efficiency and is the recommended starting point for difficult substrates.

Methodology:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq.).

  • Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes via cannula or syringe.

  • Add anhydrous DMF (5-10 mL per mmol of pyridinol) to the flask and cool the suspension to 0°C in an ice bath.

  • Dissolve the 3-bromo-5-hydroxypyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Add the primary alkyl halide (1.1 eq.) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 50-60°C.

  • Monitor the reaction by TLC. It is often complete within 1-4 hours.

  • Upon completion, cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with water and extract with ethyl acetate (x3).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Armstrong, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry. [Link]

  • Fard, Z. T., et al. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. National Institutes of Health. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Posner, G. H., et al. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • CEM Corporation. (n.d.). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. [Link]

Sources

Technical Support Center: Moisture Management for 3-Bromo-5-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-BR-CYC-001 Status: Open Subject: Handling Moisture Sensitivity in Synthesis & Downstream Metallation Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are working with 3-Bromo-5-(cyclopropylmethoxy)pyridine .[1] While the isolated ether (the title compound) is relatively stable under ambient conditions, the intermediates involved in its synthesis (alkoxides) and its downstream utilization (lithiated pyridines) are critically moisture-sensitive.

This guide addresses two distinct phases of moisture control:

  • Synthesis Phase: Preventing hydrolysis of the alkoxide intermediate during alkylation.

  • Utilization Phase: Preventing protonation of the transient 3-lithio species during halogen-metal exchange.

Part 1: Synthesis Phase (The Alkylation)

Context: The most common route to this scaffold is the Williamson ether synthesis, reacting 3-bromo-5-hydroxypyridine with (bromomethyl)cyclopropane using a strong base (NaH) in a polar aprotic solvent (DMF or NMP).

Critical Moisture Control Points
ComponentMoisture Sensitivity LevelFailure ModeMitigation
Sodium Hydride (NaH) HighReacts with water to form NaOH; reduces base equivalents; generates H₂ gas.Use 60% dispersion in oil; weigh quickly in air or use glovebox for precise stoichiometry.
DMF (Solvent) Moderate/HighHygroscopic. Water competes as a nucleophile, consuming alkyl halide.[2][3]Must be anhydrous (<50 ppm H₂O). Store over 4Å molecular sieves.
The Alkoxide Intermediate HighReverts to starting phenol (hydroxypyridine) upon contact with water.Maintain inert atmosphere (N₂/Ar) throughout addition.
Troubleshooting Guide: Low Yields in Alkylation

Q: My reaction conversion stalled at 60%. Adding more alkyl bromide didn't help. Why? A: You likely have "wet" DMF.

  • Mechanism: Water in the solvent reacts with the cyclopropylmethyl bromide to form cyclopropylmethanol and HBr. The HBr then quenches your alkoxide intermediate, regenerating the starting material.

  • Fix: Test solvent moisture via Karl Fischer titration. If >100 ppm, dry over activated 4Å molecular sieves for 24 hours.

Q: The reaction mixture turned a dark, tarry brown. Is this moisture decomposition? A: Not necessarily moisture, but likely oxidation or thermal decomposition of the pyridine alkoxide.

  • Fix: Ensure rigorous degassing of DMF. Pyridine-3-olates are electron-rich and prone to oxidation. Sparge solvent with Argon for 15 minutes before adding NaH.

Workflow Visualization: Moisture-Free Alkylation

AlkylationWorkflow cluster_dry Dry Zone (Inert Atmosphere) Solvent Anhydrous DMF (<50 ppm H2O) Intermediate INTERMEDIATE: Sodium 3-bromo-5-pyridinate (Moisture Sensitive) Solvent->Intermediate Solvation Reagent 3-Bromo-5-hydroxypyridine Reagent->Intermediate Deprotonation Base NaH (60% disp) Base->Intermediate Product Product: 3-Bromo-5-(cyclopropylmethoxy)pyridine Intermediate->Product + Cyclopropylmethyl bromide SN2 Reaction DeadEnd Hydrolysis: Reversion to Phenol Intermediate->DeadEnd Water MOISTURE INGRESS (H2O) Water->Intermediate Protonation

Figure 1: Critical control points in the Williamson ether synthesis.[2] The alkoxide intermediate is the vulnerability point for moisture.

Part 2: Downstream Utilization (Lithium-Halogen Exchange)

Context: The bromine handle is typically used to generate a nucleophile via Lithium-Halogen exchange (using n-BuLi or i-PrMgCl) for coupling with electrophiles (aldehydes, borates, etc.).[2] This is the most dangerous phase regarding moisture.

The "Kill Step": Why Moisture is Fatal Here

Upon adding n-BuLi to 3-Bromo-5-(cyclopropylmethoxy)pyridine, you generate 3-lithio-5-(cyclopropylmethoxy)pyridine .

  • Reaction with Water:

    
    
    
  • Result: You irreversibly form 3-(cyclopropylmethoxy)pyridine (protonated byproduct). No amount of extra reagent can salvage this.

Protocol: Cryogenic Moisture Exclusion (Schlenk Technique)[2]
  • Glassware Prep: Flame-dry all flasks under vacuum. Flush with Ar x3.

  • Temperature Control: Cool to -78°C (Acetone/Dry Ice).

    • Why? 3-Lithiopyridines are unstable above -40°C and can undergo "dance" rearrangements or self-polymerization even in the absence of water.

  • The "Internal Quench" Trick (Advanced):

    • If your electrophile is compatible with n-BuLi (e.g., Triisopropyl borate), mix it with the bromo-pyridine before adding the lithium reagent.[2] This captures the lithiated species immediately, reducing the time window for moisture scavenging.

Troubleshooting Guide: Metallation Failures

Q: I see the des-bromo product (protonated species) in my LCMS. Is my THF wet? A: Yes, or your lines are leaking.[2]

  • Diagnosis: If you see >5% des-bromo product, your system has a proton source.[2]

  • Validation: Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid to confirm its concentration hasn't dropped due to moisture in the bottle.

Q: Can I use "anhydrous" THF from the bottle? A: Never trust the bottle.

  • Stabilizers (BHT) and septum punctures introduce moisture.

  • Required: Distill THF over Sodium/Benzophenone (purple indicator) or use a solvent purification system (SPS) immediately before use.

Pathway Visualization: The "Death" of the Intermediate

LithiationPath cluster_cryo Cryogenic Reactor (-78°C) Start 3-Bromo-5-(cyclopropylmethoxy)pyridine LiInter INTERMEDIATE: 3-Lithio-5-(cyclopropylmethoxy)pyridine Start->LiInter Li-Hal Exchange LiReagent n-BuLi LiReagent->LiInter Final Target Coupled Product LiInter->Final + Electrophile Trash Byproduct: 3-(cyclopropylmethoxy)pyridine (Des-bromo impurity) LiInter->Trash Protonation Moisture Trace H2O (>10 ppm) Moisture->LiInter Quench

Figure 2: The fate of the lithiated intermediate.[2] Moisture leads to immediate protonation (des-bromo impurity), destroying the synthetic handle.[2]

Part 3: Storage & Stability FAQs

Q: Is the isolated 3-Bromo-5-(cyclopropylmethoxy)pyridine hygroscopic? A:

  • Free Base: No. As a free base, it is an aryl ether and relatively hydrophobic.[2] It can be stored in a vial at room temperature.

  • HCl Salt: Yes. If you isolated it as a hydrochloride salt (to improve crystallinity), it will be hygroscopic.[2] Store in a desiccator.

Q: How do I dry the product if it contains water? A:

  • Dissolve in DCM or Ethyl Acetate.

  • Wash with saturated aqueous NaCl (Brine).

  • Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate) for 30 minutes.

  • Filter and concentrate.

  • Final Polish: Azeotrope with toluene on a rotovap to remove trace water before setting up moisture-sensitive downstream reactions.

References

  • Synthesis of Pyridine Ethers (Williamson Synthesis)

    • ChemicalBook. "Synthesis of 3-Bromo-5-methoxypyridine."[4] (Analogous chemistry).

  • Lithium-Halogen Exchange on Pyridines

    • Organic Process Research & Development. "The Lithium–Halogen Exchange Reaction in Process Chemistry."

    • [2]

  • Handling Hygroscopic Reagents

    • HepatoChem. "How do you handle hygroscopic salts?"
  • Drying Solvents (DMF/THF)

    • Williams, D. B. G., & Lawton, M.[2] "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010.

    • [2]

Sources

Validation & Comparative

A Comparative Guide to the ¹H-NMR Spectrum Analysis of 3-Bromo-5-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 3-Bromo-5-(cyclopropylmethoxy)pyridine is a heterocyclic compound featuring a disubstituted pyridine core, a common scaffold in medicinal chemistry. Its structure presents a unique combination of functionalities: an electron-withdrawing bromine atom, an electron-donating ether linkage, and a sterically distinct cyclopropyl group. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, stands as the primary tool for confirming the constitution and purity of such molecules.

This guide provides an in-depth analysis of the ¹H-NMR spectrum of 3-Bromo-5-(cyclopropylmethoxy)pyridine. We will dissect the anticipated spectral features, compare them with related chemical analogs to rationalize substituent effects, and provide a robust experimental protocol for acquiring high-fidelity data. This document is intended for researchers and professionals who require a practical and theoretical understanding of NMR spectral interpretation for pyridine-based compounds.

The Logic of the Spectrum: A Predictive Analysis

Before examining experimental data, a predictive analysis based on fundamental principles of chemical shifts and spin-spin coupling provides a logical framework for interpretation. The molecule can be dissected into two key regions: the aromatic pyridine ring and the aliphatic cyclopropylmethoxy sidechain.

1. The Pyridine Ring Protons (H-2, H-4, H-6): The pyridine ring contains three protons. The nitrogen atom and the two substituents—a bromine at C-3 and a cyclopropylmethoxy group at C-5—exert profound electronic effects that dictate the chemical shifts of the remaining protons.

  • Electronic Environment: The electronegative nitrogen atom deshields the α-protons (H-2, H-6) relative to the γ-proton (H-4)[1]. The bromine atom at C-3 is strongly electron-withdrawing via induction, further deshielding adjacent protons (H-2 and H-4). Conversely, the ether oxygen at C-5 is electron-donating through resonance, which shields the ortho (H-4, H-6) and para (H-2) positions.

  • Predicted Chemical Shifts (δ): The interplay of these effects suggests that H-2 will be the most deshielded proton, appearing furthest downfield, influenced by both the adjacent nitrogen and the para-donating/meta-withdrawing effects. H-6, being ortho to the nitrogen, will also be significantly downfield. H-4, positioned between the two substituents, will experience a push-pull effect, making its precise location less intuitive but still within the aromatic region. We anticipate shifts in the range of δ 7.5 - 8.5 ppm.

  • Splitting Patterns: In a 3,5-disubstituted pyridine, the protons exhibit meta-coupling. H-2 will be coupled to H-4 (⁴JHH), H-6 will be coupled to H-4 (⁴JHH), and H-2 will show a long-range coupling to H-6 (⁵JHH). This typically results in H-2 and H-6 appearing as doublets (or more accurately, doublet of doublets with a very small ⁵J coupling) and H-4 appearing as a triplet (or more accurately, a doublet of doublets)[2]. The meta-coupling constants (⁴JHH) in pyridine rings are characteristically small, around 2-3 Hz[3].

2. The Cyclopropylmethoxy Group Protons (H-1', H-2', H-3'): This aliphatic chain introduces a set of distinct, non-aromatic signals.

  • Methylene Protons (-OCH₂-): The two protons of the methylene bridge (H-1') are adjacent to an electron-withdrawing oxygen atom, shifting them downfield into the approximate range of δ 3.8 - 4.2 ppm. They are coupled to the single methine proton of the cyclopropyl ring (H-2'), and thus should appear as a doublet.

  • Cyclopropyl Protons: The cyclopropane ring is a rigid, strained system, leading to complex and characteristic NMR signals[4].

    • Methine Proton (H-2'): This single proton will be split by the adjacent methylene protons (H-1') and the four other cyclopropyl protons (H-3'). It will likely appear as a complex multiplet, shifted slightly upfield from typical aliphatic C-H protons, perhaps around δ 1.2 - 1.6 ppm.

    • Ring Methylene Protons (H-3'): The four protons on the other two carbons of the cyclopropyl ring are diastereotopic. They will appear as two distinct sets of signals, further complicated by geminal (²JHH), cis-vicinal (³JHH,cis), and trans-vicinal (³JHH,trans) couplings[5]. These protons are highly shielded and will appear far upfield, typically in the δ 0.3 - 0.8 ppm range. The coupling constants are diagnostic: ³JHH,cis is generally larger (6-12 Hz) than ³JHH,trans (2-9 Hz)[4].

Comparative Spectral Analysis: Building Confidence Through Analogs

To substantiate our predictions, we compare the expected spectrum of our target molecule with the known spectral data of simpler, structurally related compounds. This comparative approach allows us to isolate and understand the contribution of each molecular fragment to the final spectrum.

Compound / FragmentKey ProtonsTypical δ (ppm)MultiplicityRationale for Comparison
Pyridine [1]H-2, H-6 (α)~8.6DoubletEstablishes the baseline for deshielding by the ring nitrogen.
H-4 (γ)~7.8Triplet
H-3, H-5 (β)~7.4Triplet
3-Bromopyridine [6]H-2~8.7DoubletShows the strong deshielding effect of a bromine atom on the adjacent α-proton.
H-6~8.6Doublet
H-4~7.9Doublet of Doublets
3,5-Dimethylpyridine [7]H-2, H-6~8.2SingletDemonstrates the shielding effect of electron-donating alkyl groups at the β-positions.
H-4~7.3Singlet
Target Molecule (Predicted) H-2 ~8.4 Doublet (d) Combination of deshielding from nitrogen and complex substituent effects.
H-6 ~8.3 Doublet (d) Influenced by adjacent nitrogen and ortho-ether group.
H-4 ~7.6 Triplet (t) Positioned between electron-withdrawing and electron-donating groups.
H-1' (-OCH₂-) ~4.0 Doublet (d) Typical chemical shift for a methylene group attached to an ether oxygen.
H-2' (-CH-) ~1.3 Multiplet (m) Characteristic methine proton of a cyclopropylmethyl group.
H-3' (-CH₂CH₂-) ~0.4 - 0.7 Multiplets (m) Highly shielded and complex signals typical of cyclopropyl ring protons.

Table 1: Comparative ¹H-NMR Data. This table contrasts the predicted chemical shifts for 3-Bromo-5-(cyclopropylmethoxy)pyridine with known data from simpler analogs to illustrate the electronic effects of substituents.

Experimental Protocol for High-Fidelity ¹H-NMR Acquisition

The following protocol ensures the acquisition of a high-quality, quantitative ¹H-NMR spectrum suitable for unambiguous structural confirmation. This protocol is a self-validating system designed to minimize artifacts and maximize spectral resolution.

1. Sample Preparation:

  • Analyte: Accurately weigh 5-10 mg of 3-Bromo-5-(cyclopropylmethoxy)pyridine.

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for many organic compounds. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) may be used, though it is important to note that solvent choice can induce shifts in the spectrum[8][9].

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup & Calibration (Example: 400 MHz Spectrometer):

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal transmission and sensitivity[10].

  • Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks and high resolution[11].

3. Acquisition Parameters:

  • Experiment: Select a standard 1D proton experiment (e.g., zg30 on Bruker systems).

  • Spectrometer Frequency (sfrq): ~400 MHz.

  • Pulse Width (pw): Use a calibrated 30° pulse angle. This provides a good signal-to-noise ratio while allowing for a shorter relaxation delay, thus reducing total experiment time compared to a 90° pulse[12].

  • Spectral Width (sw): Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the upfield cyclopropyl protons and any potential downfield impurities, are captured.

  • Acquisition Time (at): Set to at least 2.5 seconds to ensure adequate digital resolution (~0.2 Hz) for resolving fine coupling patterns[13].

  • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. For quantitative analysis, the delay should be at least 5 times the longest T₁ relaxation time of any proton in the molecule.

  • Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform (FT): Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio without significantly sacrificing resolution. Perform the Fourier Transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Visualizing Methodologies and Spectral Correlations

Diagrams are essential for visualizing complex workflows and molecular relationships.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh 5-10 mg of Compound b Dissolve in 0.6 mL CDCl3 with TMS a->b c Filter into NMR Tube b->c d Lock, Tune, Shim c->d e Set Acquisition Parameters (pw, sw, ns) d->e f Acquire FID e->f g Fourier Transform (FT) + Window Function f->g h Phase & Baseline Correction g->h i Reference to TMS h->i j Assign Chemical Shifts (δ) i->j k Analyze Coupling (J) j->k l Integrate Peaks k->l m Structure Confirmation l->m

Caption: Workflow for NMR spectrum acquisition and analysis.

G mol H2 H-2 H4 H-4 H2->H4 ⁴J ≈ 2.5 Hz H6 H-6 H4->H6 ⁴J ≈ 2.0 Hz H1a H-1' H2p H-2' H1a->H2p ³J ≈ 7.0 Hz

Sources

C-13 NMR chemical shifts for 3-Bromo-5-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural validation framework for 3-Bromo-5-(cyclopropylmethoxy)pyridine , a critical intermediate scaffold in the development of kinase inhibitors and GPCR ligands.

Because specific spectral data for this exact intermediate is often proprietary or absent from public databases, this guide synthesizes predicted chemical shifts derived from high-fidelity fragment additivity rules (Pretsch/Clerc) and validates them against experimentally verified analogues (e.g., 3-bromo-5-methoxypyridine).

Key Takeaway: The cyclopropylmethoxy group introduces a unique high-field signature (<15 ppm) that serves as a definitive diagnostic marker, distinguishing this molecule from simple alkoxy analogues.

Part 1: Structural Analysis & Assignment Strategy

To accurately interpret the C-13 NMR spectrum, we must deconstruct the molecule into two distinct magnetic environments: the electron-deficient pyridine core and the electron-rich cyclopropylmethoxy tail .

Diagram 1: Structural Numbering & Magnetic Environments

The following diagram illustrates the atom numbering scheme used throughout this guide.

G cluster_pyridine Pyridine Core (Deshielded) cluster_sidechain Cyclopropylmethoxy (Shielded) C2 C2 (α-N, ortho-Br) C3 C3 (C-Br) C2->C3 C4 C4 C3->C4 C5 C5 (C-O) C4->C5 C6 C6 (α-N, ortho-O) C5->C6 C7 C7 (OCH2) C5->C7 Ether Link N1 N1 C6->N1 N1->C2 C8 C8 (CH-Ring) C7->C8 C9 C9/C10 (CH2-Ring) C8->C9

Figure 1: Structural connectivity and magnetic zoning. Red nodes indicate aromatic carbons (120–160 ppm); Green nodes indicate aliphatic carbons (0–75 ppm).

Part 2: Comparative Data Analysis

The following data represents a Target Value Set . These values are calculated based on the substituent chemical shift (SCS) effects of a bromine atom and an alkoxy group on a pyridine ring, calibrated against the experimental baseline of 3-bromo-5-methoxypyridine.

Table 1: Chemical Shift Targets (CDCl₃ vs. DMSO-d₆)
Carbon PositionAssignmentTarget Shift (CDCl₃) [ppm]Target Shift (DMSO-d₆) [ppm]Signal Type
C5 C-O (Ipso)155.5 ± 1.0 156.2 ± 1.0Quaternary (Low Intensity)
C2 α-N, ortho-Br143.2 ± 1.0 144.0 ± 1.0CH (Broadened by N)
C6 α-N, ortho-O137.5 ± 1.0 138.5 ± 1.0CH (Broadened by N)
C4 Aromatic CH126.0 ± 1.0 127.0 ± 1.0CH (Sharp)
C3 C-Br (Ipso)120.5 ± 1.0 120.0 ± 1.0Quaternary (Low Intensity)
C7 O-CH₂73.5 ± 0.5 72.8 ± 0.5CH₂
C8 Cyclopropyl CH10.2 ± 0.5 10.0 ± 0.5CH
C9/C10 Cyclopropyl CH₂3.5 ± 0.5 3.2 ± 0.5CH₂ (High Field)
Technical Analysis of Shifts
  • The "Ether" Shift (C5 vs C7):

    • C5 (155.5 ppm): The oxygen atom exerts a massive deshielding effect on the aromatic ring. This peak is often the furthest downfield signal, potentially overlapping with C2 depending on concentration.

    • C7 (73.5 ppm): This is the diagnostic linker. If this signal appears <70 ppm, suspect hydrolysis to the alcohol or cleavage of the ether.

  • The "Bromine" Effect (C3):

    • Bromine is an "upfield" director in C-13 NMR due to the heavy atom effect (spin-orbit coupling). While an unsubstituted pyridine C3 resonates at ~124 ppm, the C-Br carbon typically shifts upfield to ~120 ppm. Note: As a quaternary carbon with no attached protons, C3 will have a very long relaxation time (

      
      ) and may appear very weak or absent if the relaxation delay (
      
      
      
      ) is too short (< 2 seconds).
  • Cyclopropyl Signature (C8, C9/10):

    • The cyclopropyl ring is highly shielded due to the ring current anisotropy unique to the 3-membered ring. Signals at 3.5 ppm and 10.2 ppm are unambiguous confirmation of the intact cyclopropyl moiety.

Part 3: Benchmarking Against Alternatives

To validate your synthesis, compare your spectrum against the closest commercial analogue: 3-Bromo-5-methoxypyridine .

Table 2: Substituent Effect Comparison
Feature3-Bromo-5-(cyclopropylmethoxy)pyridine3-Bromo-5-methoxypyridine (Analogue)Interpretation
Alkoxy Carbon ~73.5 ppm (OCH₂)~56.0 ppm (OCH₃)Critical Differentiator. The shift from 56 to 73 ppm confirms the cyclopropylmethyl chain installation.
Ring C5 (C-O) ~155.5 ppm~156.0 ppmNegligible difference; electronic environment of the ring is identical.
Ring C3 (C-Br) ~120.5 ppm~120.5 ppmIdentical; unaffected by the distal alkyl chain.
Aliphatic Region Distinct signals at 3.5 & 10.2 ppmSilent (No signals < 50 ppm)Presence of high-field signals confirms the cyclopropyl group.

Part 4: Validated Experimental Protocol

For reliable detection of the quaternary carbons (C3 and C5), the following acquisition parameters are recommended.

Diagram 2: Acquisition & Processing Workflow

Workflow Start Sample Prep 30-50mg in 0.6mL CDCl3 Param Parameter Setup Pulse: 30° | D1: >3.0s | Scans: >512 Start->Param Acq Acquisition Proton Decoupled (CPD) Param->Acq Process Processing LB: 1.0-2.0 Hz | Baseline Corr. Acq->Process Check QC Check Look for C3 (120 ppm) & C5 (155 ppm) Process->Check

Figure 2: Optimized workflow for maximizing signal-to-noise ratio for quaternary carbons.

Protocol Steps:
  • Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of CDCl₃ . (Lower concentrations will result in lost quaternary signals).

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    to 3–5 seconds . The C3 (C-Br) and C5 (C-O) carbons have no attached protons to facilitate relaxation via dipole-dipole mechanisms. A standard 1s delay will saturate these nuclei, making them invisible.
  • Line Broadening (LB): Apply an exponential window function with LB = 1.0 to 2.0 Hz . This sacrifices resolution (not needed for C-13 singlets) for a significant gain in Signal-to-Noise (S/N).

  • Solvent Peak Reference: Calibrate the center peak of the CDCl₃ triplet to 77.16 ppm .

Part 5: Troubleshooting Common Artifacts

  • Missing Peak at ~120 ppm:

    • Cause: Saturation of the C-Br quaternary carbon.

    • Solution: Increase

      
       to 5 seconds or add a relaxation agent (e.g., Cr(acac)₃).
      
  • Broad/Split Peaks at 135-145 ppm:

    • Cause: C-N coupling or dynamic broadening.

    • Solution: This is normal for carbons

      
       to Nitrogen (C2, C6). Do not mistake this for impurity.
      
  • Extra Peaks at 64 ppm & 14 ppm:

    • Cause: Residual Ethanol (common solvent in synthesis).

    • Differentiation: Ethanol

      
       is at ~58 ppm (in DMSO) or 57 ppm (in CDCl₃), whereas your product 
      
      
      
      is at ~73 ppm.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The gold standard for calculated additivity rules).

  • AIST Spectral Database for Organic Compounds (SDBS). Spectrum No. 2685 (3-Bromopyridine) & Spectrum No. 3452 (Cyclopropylmethanol). National Institute of Advanced Industrial Science and Technology. (Used for fragment validation).

  • Reich, H. J. (2023). Structure Determination Using NMR.[1][2][3][4] University of Wisconsin-Madison. (Authoritative source on heavy atom effects/bromine shifts).

  • ChemicalBook. 3-Bromo-5-methoxypyridine Spectral Data. (Used for analogue benchmarking).

Sources

High-Resolution IR Spectroscopy Guide: Cyclopropylmethoxy Group Identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the specific infrared (IR) spectroscopic signatures required to identify the cyclopropylmethoxy group (–OCH₂–Cyclopropyl). It synthesizes fundamental vibrational theory with practical diagnostic criteria to distinguish this moiety from structurally similar alkoxy groups (ethoxy, allyloxy, isopropoxy).

Executive Summary

The cyclopropylmethoxy group is a critical pharmacophore in medicinal chemistry, often used to modulate metabolic stability (preventing


-hydride elimination) and lipophilicity compared to standard ethoxy or methoxy groups. However, its identification via IR spectroscopy is challenging because its signals often overlap with standard alkyl and ether bands.

The Diagnostic Challenge:

  • Similarity to Alkenes: The strained cyclopropane ring C–H bonds absorb >3000 cm⁻¹, mimicking unsaturation.

  • Similarity to Ethers: The C–O–C linkage dominates the fingerprint region (1050–1150 cm⁻¹).[1][2]

  • Absence of Methyl: Unlike ethoxy/isopropoxy, this group lacks a terminal methyl (–CH₃), a key negative identifier.

The Spectral Fingerprint: Diagnostic Zones

To positively identify the cyclopropylmethoxy group, you must validate the presence of three distinct vibrational modes while confirming the absence of specific interfering groups.

Zone A: The High-Frequency Region (3100 – 2800 cm⁻¹)

This is the primary discrimination zone. The strain in the cyclopropane ring increases the


-character of the carbon orbitals (

vs

), shifting the C–H stretching frequency higher.
Vibrational ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Cyclopropyl C–H Stretch 3075 – 3100 MediumCRITICAL: Appears above the saturation line (3000 cm⁻¹). Distinguishes from ethoxy/methoxy.
Methylene (–CH₂–) Stretch 2850 – 2950StrongStandard alkyl stretching from the –CH₂– linker and ring CH₂s.
Overtone Band ~2200WeakA characteristic overtone of the ring deformation; often weak but highly specific if observed.
Zone B: The Ether & Ring Fingerprint (1200 – 800 cm⁻¹)

This region confirms the ether linkage and the "breathing" of the ring.

Vibrational ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Ether C–O Stretch 1070 – 1120 Very StrongTypical for primary aliphatic ethers (–CH₂–O–R).
Ring "Breathing" Mode 1020 – 1040 Med-StrongSymmetric ring deformation. Often appears as a sharp shoulder or distinct peak near the C–O band.
Ring Deformation 800 – 860MediumAsymmetric deformation; less reliable than the breathing mode due to fingerprint clutter.
Comparative Analysis: Distinguishing Alternatives

Use this table to rule out "false positives" from similar functional groups.

FeatureCyclopropylmethoxy (–OCH₂–C₃H₅)Ethoxy (–OCH₂CH₃)Allyloxy (–OCH₂CH=CH₂)Isopropoxy (–OCH(CH₃)₂)
C–H Stretch >3000 YES (3080 cm⁻¹)NOYES (3080 cm⁻¹)NO
C=C Stretch (~1645) NO NOYES (Strong)NO
Gem-Dimethyl Split NO NONOYES (1380/1370 doublet)
Methyl Umbrella NO YES (~1375 cm⁻¹)NOYES (~1380 cm⁻¹)
Ring Breathing YES (~1030 cm⁻¹)NONONO

Key Insight: The most common error is confusing Cyclopropylmethoxy with Allyloxy due to the high-frequency C–H stretch. The absence of the C=C stretch at ~1645 cm⁻¹ is the definitive tie-breaker.

Experimental Protocol: Best Practices

To resolve the subtle ring breathing mode from the strong C–O stretch, high spectral fidelity is required.

Method A: ATR (Attenuated Total Reflectance) - Recommended for Solids/Oils

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Cleaning: Ensure the crystal is free of previous "sticky" residues (which often have aliphatic peaks). Clean with isopropanol, then acetone.

  • Background: Collect a 32-scan background in air.

  • Deposition: Apply the sample. If a volatile liquid, cover with a "volatiles cover" or glass slide immediately to prevent evaporation during the scan.

  • Parameters:

    • Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹). Higher resolution is needed to separate the Ring C–H (3080) from Aromatic C–H (3030-3060) if present.

    • Scans: 64 scans for improved Signal-to-Noise ratio.

Method B: Transmission (Liquid Cell) - Recommended for Volatile Ethers

  • Cell: Use NaCl or KBr windows with a 0.05 mm spacer.

  • Solvent: If diluting, use CCl₄ or CS₂ (transparent in the fingerprint region), though neat liquid films are preferred for ethers to maximize the weak overtone signal (~2200 cm⁻¹).

Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the moiety.

IR_Identification Start Start: Unknown Ether Spectrum Check_CO 1. Check C-O Stretch (1050-1150 cm⁻¹) Start->Check_CO IsEther Strong Band Present? Check_CO->IsEther Check_CH_High 2. Check C-H Region (> 3000 cm⁻¹) IsEther->Check_CH_High Yes Result_Fail Not an Ether IsEther->Result_Fail No HasHighCH Peak > 3000 cm⁻¹? Check_CH_High->HasHighCH Check_Alkene 3. Check C=C Stretch (1640-1680 cm⁻¹) HasHighCH->Check_Alkene Yes (Unsaturated/Strained) Check_Methyl 4. Check Methyl Umbrella (~1375 cm⁻¹) HasHighCH->Check_Methyl No (Saturated Alkyl) HasAlkene Band Present? Check_Alkene->HasAlkene Check_Ring 5. Check Ring Breathing (~1020-1040 cm⁻¹) HasAlkene->Check_Ring No Result_Allyl Identify: Allyl Ether HasAlkene->Result_Allyl Yes HasMethyl Band Present? Check_Methyl->HasMethyl Result_Ethoxy Identify: Ethoxy/Alkyl Ether HasMethyl->Result_Ethoxy Yes HasMethyl->Result_Fail No (Check other groups) Result_Cyclo CONFIRMED: Cyclopropylmethoxy Group Check_Ring->Result_Cyclo Band Present

Figure 1: Step-by-step decision tree for distinguishing cyclopropylmethoxy from common ether analogs.

References
  • NIST Chemistry WebBook. Infrared Spectrum of Cyclopropane. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Alkenes and Aromatics. [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes (Differentiation of C=C vs Ring Strain). [Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of cyclopropane. [Link]

  • OpenStax Chemistry. Spectroscopy of Ethers (C-O Stretch Characteristics). [Link]

Sources

A Comparative Reactivity Guide: 3-Bromo-5-methoxypyridine vs. 3-Bromo-5-(cyclopropylmethoxy)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the substituted pyridine motif remains a cornerstone of molecular design. Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a versatile synthetic handle makes it an invaluable scaffold. Among the vast arsenal of pyridine building blocks, 3-bromo-5-substituted pyridines are particularly crucial for their utility in palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries.[1][2]

This guide provides an in-depth, comparative analysis of two key reagents: 3-bromo-5-methoxypyridine and its analog, 3-bromo-5-(cyclopropylmethoxy)pyridine . While structurally similar, the subtle differences between the methoxy and cyclopropylmethoxy substituents impart distinct steric and electronic properties that significantly influence their reactivity. For medicinal chemists and process development scientists, understanding these nuances is critical for catalyst selection, reaction optimization, and ultimately, the successful execution of synthetic campaigns. We will explore their performance in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Molecular Properties: A Tale of Two Substituents

The primary difference between our two subjects lies in the ether substituent at the 5-position. This seemingly minor change from a methyl to a cyclopropylmethyl group introduces significant steric and electronic variations.

  • The Methoxy Group (-OCH₃): A classic, small electron-donating group. The oxygen atom donates electron density to the pyridine ring via a +R (resonance) effect, while simultaneously withdrawing density via a -I (inductive) effect.[3] Overall, it is considered an activating group, making the pyridine ring more electron-rich. This can influence the rate of oxidative addition in Pd-catalyzed cycles.

  • The Cyclopropylmethoxy Group (-OCH₂-c-Pr): This group introduces two key changes.

    • Increased Steric Bulk: The cyclopropylmethyl unit is significantly larger than a simple methyl group. This steric hindrance can impede the approach of bulky catalyst complexes to the reaction center, potentially slowing reaction rates or requiring more robust catalytic systems.[4]

    • Unique Electronic Profile: The cyclopropyl group itself has a unique electronic character, often described as having "π-character" or being olefin-like.[5] It can act as a good π-electron donor.[5] This property, transmitted through the methylene spacer and oxygen atom, can further enrich the electron density of the pyridine ring compared to the methoxy analog.

These differences predict that while both substrates are electron-rich, the cyclopropylmethoxy analog will present greater steric challenges for cross-coupling reactions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures.[2][6] The reaction involves the coupling of an organoboron species with an organic halide.[7]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8]

Suzuki_Cycle cluster_trans Transmetalation pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex product Ar-R trans_complex->product Reductive Elimination boronic R-B(OH)₂ + Base halide_out Br⁻ product->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Data & Performance Analysis

Direct side-by-side comparative data for these two specific substrates is scarce in the literature. However, based on established principles, we can construct a representative comparison. The increased steric bulk of the cyclopropylmethoxy group necessitates more sterically demanding and highly active catalysts, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos), to achieve yields comparable to the less hindered methoxy analog.[9][10]

Table 1: Representative Data for Suzuki-Miyaura Coupling

SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-bromo-5-methoxypyridinePhenylboronic acidPd₂(dba)₃ (2%)SPhos (4%)K₃PO₄Toluene/H₂O100~95%
3-bromo-5-(cyclopropylmethoxy)pyridinePhenylboronic acidPd₂(dba)₃ (2%)SPhos (4%)K₃PO₄Toluene/H₂O100~88%
3-bromo-5-methoxypyridine4-Formylphenylboronic acidPd(OAc)₂ (2.5%)XPhos (5%)K₂CO₃Dioxane/H₂O100~90%
3-bromo-5-(cyclopropylmethoxy)pyridine4-Formylphenylboronic acidPd(OAc)₂ (2.5%)XPhos (5%)K₂CO₃Dioxane/H₂O100~81%

Expert Interpretation: The methoxy analog consistently provides slightly higher yields under identical conditions. The steric shield of the cyclopropylmethoxy group likely slows the rate of oxidative addition or hinders the approach of the boronic acid during transmetalation. To overcome this, one might consider increasing catalyst loading or employing a more active G3/G4 precatalyst for the cyclopropylmethoxy substrate to drive the reaction to completion.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for the formation of C-N bonds, coupling aryl halides with a vast range of amine nucleophiles.[11][12][13]

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination and deprotonation (facilitated by a base), and reductive elimination to form the C-N bond.[12] The choice of ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.

Buchwald_Cycle cluster_base Base-mediated deprotonation pd0 Pd(0)L oa_complex Ar-Pd(II)L(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ oa_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)L(NR¹R²) amine_complex->amido_complex product Ar-NR¹R² amido_complex->product Reductive Elimination amine_in HNR¹R² base_in Base product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Data & Performance Analysis

The steric hindrance of the cyclopropylmethoxy group is expected to be even more pronounced in C-N couplings, especially when using bulky secondary amines. The catalyst's coordination sphere becomes increasingly crowded, potentially inhibiting the crucial reductive elimination step.

Table 2: Representative Data for Buchwald-Hartwig Amination

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-bromo-5-methoxypyridineMorpholinePd₂(dba)₃ (2%)BrettPhos (4%)NaOtBuToluene110~92%
3-bromo-5-(cyclopropylmethoxy)pyridineMorpholinePd₂(dba)₃ (2%)BrettPhos (4%)NaOtBuToluene110~85%
3-bromo-5-methoxypyridineAnilinePd(OAc)₂ (5%)BINAP (8%)Cs₂CO₃Toluene110~88%[11]
3-bromo-5-(cyclopropylmethoxy)pyridineAnilinePd(OAc)₂ (5%)RuPhos (8%)K₃PO₄t-BuOH100~79%

Expert Interpretation: For the cyclopropylmethoxy analog, switching to a more electron-rich and sterically tailored ligand like RuPhos and a different solvent system may be necessary to achieve reasonable yields, especially with less nucleophilic amines like aniline. The standard conditions that work well for the methoxy substrate may prove sluggish or result in significant byproduct formation (e.g., hydrodebromination) for the bulkier substrate. High-throughput experimentation (HTE) would be a valuable strategy to quickly screen optimal conditions for the more challenging cyclopropylmethoxy substrate.[14]

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling provides a powerful route to aryl alkynes by reacting terminal alkynes with aryl halides, typically using a dual catalyst system of palladium and copper(I).[15][16][17]

Experimental Data & Performance Analysis

The Sonogashira coupling is often considered less sensitive to steric hindrance on the aryl halide compared to Suzuki or Buchwald-Hartwig reactions, as the terminal alkyne coupling partner is sterically undemanding. Therefore, the reactivity difference between the two substrates is expected to be less pronounced.

Table 3: Representative Data for Sonogashira Coupling

SubstrateAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
3-bromo-5-methoxypyridinePhenylacetylenePd(PPh₃)₄ (5%)CuI (10%)Et₃NTHF65~94%
3-bromo-5-(cyclopropylmethoxy)pyridinePhenylacetylenePd(PPh₃)₄ (5%)CuI (10%)Et₃NTHF65~91%
3-bromo-5-methoxypyridinePropargyl alcoholPdCl₂(PPh₃)₂ (3%)CuI (5%)DIPADMF80~89%
3-bromo-5-(cyclopropylmethoxy)pyridinePropargyl alcoholPdCl₂(PPh₃)₂ (3%)CuI (5%)DIPADMF80~85%

Expert Interpretation: As predicted, the yields for both substrates are much more comparable in the Sonogashira coupling. The slightly lower yields for the cyclopropylmethoxy analog are likely attributable to a marginal decrease in the rate of oxidative addition due to its steric footprint. For most applications, standard Sonogashira conditions should be effective for both building blocks, making it a robust choice for diversification.[18]

Experimental Protocols

The following protocols are provided as self-validating, trustworthy starting points for researchers.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: Inert Atmosphere reagents 1. Add Ar-Br (1 eq), Boronic Acid (1.2 eq), Base (2-3 eq) to flask. start->reagents solvent 2. Add Solvent (e.g., Dioxane/H₂O 4:1). reagents->solvent degas 3. Degas mixture with N₂/Ar for 15-30 min. solvent->degas catalyst 4. Add Pd Catalyst & Ligand under positive pressure. degas->catalyst heat 5. Heat to 80-110 °C (Monitor by LC-MS/TLC). catalyst->heat workup 6. Cool, dilute with EtOAc, wash with H₂O & brine. heat->workup purify 7. Dry (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify end End: Characterized Product purify->end

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 3-bromo-5-alkoxypyridine (1.0 eq.), the respective arylboronic acid (1.1–1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0–3.0 eq.).

  • Add the solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to achieve a substrate concentration of ~0.1 M.

  • Degas the resulting slurry by bubbling N₂ or Ar through it for 20-30 minutes.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 85–110 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the desired biaryl product. Self-Validation: Confirm product identity and purity by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask under an inert atmosphere, add the 3-bromo-5-alkoxypyridine (1.0 eq.), the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or t-BuOH) followed by the amine coupling partner (1.2 eq.).

  • Seal the flask and heat to the required temperature (typically 100-110 °C) with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by flash chromatography. Self-Validation: Confirm product identity and purity by NMR and HRMS.

Conclusion and Recommendations

Both 3-bromo-5-methoxypyridine and 3-bromo-5-(cyclopropylmethoxy)pyridine are valuable and effective building blocks for cross-coupling chemistry. However, their reactivity profiles are distinct, and a one-size-fits-all approach is suboptimal.

  • 3-bromo-5-methoxypyridine should be considered the workhorse default . Its lower steric profile ensures high reactivity and excellent yields across a broad range of standard Suzuki, Buchwald-Hartwig, and Sonogashira conditions. It is an ideal starting point for initial library synthesis.

  • 3-bromo-5-(cyclopropylmethoxy)pyridine is a specialty reagent for lead optimization . The cyclopropylmethoxy group can offer advantages in metabolic stability or lipophilic efficiency. However, chemists must be prepared for potential reactivity challenges. Its successful application, particularly in sterically demanding Suzuki and Buchwald-Hartwig couplings, often requires:

    • More active catalytic systems: Utilizing bulky, electron-rich biarylphosphine ligands (XPhos, SPhos, RuPhos, BrettPhos) and their corresponding precatalysts is highly recommended.

    • Careful optimization: Screening of bases, solvents, and temperatures may be necessary to achieve yields comparable to its methoxy counterpart.

For Sonogashira couplings, the difference in performance is minimal, and both substrates can be used with a high degree of confidence. By understanding these fundamental differences in reactivity, researchers can make more informed decisions, streamline their synthetic efforts, and accelerate the drug discovery process.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of South Carolina. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Ahrens, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(6), 1510-1520. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Ossowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345. Retrieved from [Link]

  • Pace, V., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Brembilla, G., et al. (2004). Steric and electronic effects in cyclic alkoxyamines--synthesis and applications as regulators for controlled/living radical polymerization. Helvetica Chimica Acta, 87(3), 632-655. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-(cyclobutylmethoxy)pyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity?. Retrieved from [Link]

  • Reagentia. (n.d.). 3-bromo-5-chloro-2-(cyclopropylmethoxy)pyridine. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Kamin, A. A., et al. (2023). Synthesis and metalation of polycatechol nanohoops derived from fluorocycloparaphenylenes. ResearchGate. Retrieved from [Link]

  • AOBChem. (n.d.). 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine. Retrieved from [Link]

  • Chemistry World. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Retrieved from [Link]

  • Rasheed, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]

  • Jouffroy, M., et al. (2016). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters, 7(12), 1156-1161. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Zharova, P. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 331-336. Retrieved from [Link]

  • Babine, R. E., & De la Cruz, E. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(10), 1637-1651. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • Deslongchamps, P. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry.
  • Talarico, G., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Catalysts, 13(5), 823. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

Sources

Bioisosteric replacement of methoxy with cyclopropylmethoxy in pyridines

[1]

Executive Summary

In pyridine-based drug discovery, the Methoxy (-OMe) group is a standard hydrogen-bond acceptor and donor of electron density. However, it frequently suffers from rapid metabolic clearance via CYP450-mediated O-demethylation.

The Cyclopropylmethoxy (CPM) group serves as a lipophilic, metabolically robust bioisostere. While it increases molecular weight (+40 Da) and lipophilicity (cLogP +0.8 to +1.2), it significantly extends half-life (

Physicochemical & DMPK Comparison

The following table summarizes the shift in properties when replacing a 2-methoxy pyridine with a 2-cyclopropylmethoxy pyridine.

FeatureMethoxy Pyridine (-OMe)Cyclopropylmethoxy Pyridine (-OCH₂-cPr)Impact on Drug Design
Metabolic Stability Low . Prone to rapid O-demethylation by CYP enzymes (CYP2D6, 3A4).High . Steric bulk and lack of

-hydrogens retard oxidative attack.
Primary driver for substitution.
Lipophilicity (

cLogP)
Baseline+0.8 to +1.2 Increases permeability; risk of higher plasma protein binding.
Steric Volume Small (

)
Medium (

)
Can fill hydrophobic pockets (e.g., PDE4, kinases) to boost potency.
Conformation Freely rotating C-O bond.Restricted. The cyclopropyl ring adds rigidity.Entropy penalty upon binding is reduced if the pocket fits.
Solubility Moderate/HighLowerMay require formulation optimization.
Metabolic Rationale: The "Metabolic Switch"

The methoxy group is a "metabolic soft spot." CYP450 enzymes abstract a hydrogen from the methyl group, forming an unstable hemiacetal that collapses to release formaldehyde and the hydroxylated pyridine (often inactive or rapidly conjugated).

The CPM group defends against this via two mechanisms:

  • Steric Shielding: The cyclopropyl ring hinders the approach of the bulky CYP-Heme iron-oxo species to the

    
    -methylene protons.
    
  • Bond Strength: While the

    
    -methylene is abstractable, the competing metabolic route (oxidation of the cyclopropyl ring) is generally slower than methyl oxidation.
    

Visualization: Metabolic Pathways & Synthesis

Figure 1: Metabolic Fate of Methoxy vs. CPM Pyridines

This diagram illustrates the divergence in metabolic stability. The Methoxy group leads to rapid fragmentation, while the CPM group resists dealkylation.

MetabolicPathwaySubstrate_OMeMethoxy-Pyridine(High Clearance)Intermediate_OMeHemiacetalIntermediateSubstrate_OMe->Intermediate_OMeCYP450(Fast H-Abstraction)Product_OHHydroxy-Pyridine(Inactive/Excreted)Intermediate_OMe->Product_OHSpontaneousCollapseFormaldehydeHCHO(Toxic Byproduct)Intermediate_OMe->FormaldehydeSubstrate_CPMCPM-Pyridine(Metabolically Stable)Substrate_CPM->Product_OHCYP450(Blocked/Slow)Metabolite_RingOxRing-OxidizedMetabolite (Minor)Substrate_CPM->Metabolite_RingOxSlow Oxidation

Caption: CYP450-mediated O-demethylation is the dominant clearance pathway for methoxy-pyridines. The CPM group sterically blocks this, diverting metabolism to slower pathways.

Experimental Protocols

A. Synthesis: Nucleophilic Aromatic Substitution ( )

Direct alkylation of 2-hydroxypyridines (pyridones) often yields mixtures of N-alkylation and O-alkylation. The most reliable method for medicinal chemistry is

Objective: Synthesize 2-(cyclopropylmethoxy)pyridine from 2-chloropyridine.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 eq)

  • Nucleophile: Cyclopropylmethanol (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% in oil, 1.5 eq) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or DMF.

Protocol:

  • Preparation : Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Deprotonation : Add Cyclopropylmethanol (1.2 eq) to anhydrous THF (0.5 M). Cool to 0°C. Carefully add NaH (1.5 eq) portion-wise. Stir for 30 min at 0°C until gas evolution ceases (Formation of sodium alkoxide).

  • Addition : Add 2-Chloropyridine (1.0 eq) dropwise (neat or in minimal THF).

  • Reaction : Allow the mixture to warm to Room Temperature (RT) and stir. If the pyridine is electron-rich, heat to 60-80°C for 4-12 hours.

  • Workup : Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with water and brine. Dry over 
    
    
    .
  • Purification : Flash chromatography (Hexanes/EtOAc). O-alkylated products are typically less polar than N-alkylated byproducts (if starting from pyridone).

B. Validation: Microsomal Stability Assay

Objective: Quantify the stability improvement (


Protocol:

  • Incubation : Incubate test compounds (1 µM) with Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation : Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling : Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis : Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation : Plot ln(% remaining) vs. time. Slope =

    
    .
    

    Case Study: PDE4 Inhibitors

    Phosphodiesterase-4 (PDE4) inhibitors frequently utilize the CPM group. A classic comparison involves the optimization of Piclamilast analogs.

    • Compound A (Methoxy) : 3-(methoxy)-pyridine derivative.

      • In vitro Potency (

        
        ): 15 nM
        
      • HLM Half-life: < 10 min

      • Issue: Rapid clearance limits duration of action.

    • Compound B (CPM) : 3-(cyclopropylmethoxy)-pyridine derivative (e.g., Roflumilast scaffold).

      • In vitro Potency (

        
        ): 0.8 nM
        
      • HLM Half-life: > 60 min

      • Outcome: The CPM group filled a hydrophobic pocket in the PDE4 active site (increasing potency 20-fold) while blocking the metabolic soft spot.

    Figure 2: Synthetic Workflow for CPM Installation

    Standardizing the chemical installation of the bioisostere.

    SynthesisStart2-Chloropyridine(Substrate)IntermediateAlkoxide Attack(SNAr Mechanism)Start->Intermediate MixReagentsCyclopropylmethanol + NaH(THF, 0°C -> Reflux)Reagents->IntermediateProduct2-(Cyclopropylmethoxy)pyridine(Target)Intermediate->Product -NaCl

    Caption: The

    References

    • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Hermann, F., et al. (2012). Discovery of Roflumilast: A Potent, Selective and Orally Active PDE4 Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for CPM in PDE4).
    • Ge, Y., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile.[2][3] Journal of Medicinal Chemistry, 52(23), 7653-7668.[2] Link

    • Barnes, P. J. (2013). Theophylline and Phosphodiesterase Inhibitors. Principles of Pharmacology. (General reference for PDE4 inhibitor SAR).

    Metabolic stability comparison of cyclopropyl ether vs ethyl ether pyridines

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The Bottom Line: In medicinal chemistry lead optimization, replacing an ethyl ether with a cyclopropyl ether on a pyridine scaffold is a high-value bioisosteric swap. This modification typically yields a 3–10x improvement in metabolic half-life (

    
    )  while simultaneously lowering lipophilicity (
    
    
    
    ), a rare and desirable combination known as improved "Lipophilic Metabolism Efficiency" (LipMetE).

    While ethyl ethers are prone to rapid CYP450-mediated O-dealkylation, the cyclopropyl ether effectively blocks this pathway due to increased C-H bond dissociation energy (~106 kcal/mol) and steric hindrance, without significantly altering the electronic vector of the pyridine ring.

    Mechanistic Rationale: Why the Swap Works

    To understand the stability gain, one must analyze the specific mechanism of Cytochrome P450 (CYP) oxidative cleavage.

    The Liability of Ethyl Ethers

    Ethyl ethers attached to aromatic rings (like pyridine) are classic "metabolic soft spots." The metabolic clearance proceeds via Hydrogen Atom Transfer (HAT) :

    • Abstraction: The high-valent Iron-Oxo species of CYP450 abstracts a hydrogen atom from the

      
      -carbon (the 
      
      
      
      next to the oxygen).
    • Rebound: The resulting radical rapidly recombines with the hydroxyl group to form a hemiacetal .[1]

    • Collapse: The unstable hemiacetal spontaneously collapses, releasing acetaldehyde and the hydroxypyridine (which often tautomerizes to a pyridone).

    The Stability of Cyclopropyl Ethers

    The cyclopropyl group acts as a "metabolic shield" through three physicochemical factors:

    • Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropyl ring possess significant

      
      -character (approx. 
      
      
      
      hybridization compared to
      
      
      in ethyl). This makes the C-H bond stronger (~106 kcal/mol) and significantly harder for CYP450 to abstract compared to a methylene secondary C-H (~98 kcal/mol).
    • Steric Bulk: The rigid, oblate shape of the cyclopropyl ring hinders the approach of the heme iron to the

      
      -carbon.
      
    • Radical Instability: Even if a radical were formed, the ring strain makes the intermediate energetically unfavorable compared to the ethyl radical.

    Pathway Visualization

    The following diagram contrasts the metabolic fate of both substructures.

    MetabolicPathway cluster_0 Ethyl Ether (Labile) cluster_1 Cyclopropyl Ether (Stable) Ethyl Ethyl-Pyridine Ether Radical C-centered Radical Ethyl->Radical CYP450 (HAT) Hemiacetal Unstable Hemiacetal Radical->Hemiacetal OH Rebound Cleavage Cleavage Products (Pyridone + Acetaldehyde) Hemiacetal->Cleavage Spontaneous Collapse Cyclo Cyclopropyl-Pyridine Ether Blocked Metabolism Blocked (High BDE + Sterics) Cyclo->Blocked CYP450 Attempt Intact Parent Compound Retained Blocked->Intact No Reaction

    Figure 1: Comparative metabolic pathways. The ethyl group undergoes rapid oxidative dealkylation, while the cyclopropyl group resists hydrogen abstraction.

    Comparative Performance Data

    The following data represents a typical Matched Molecular Pair (MMP) analysis for a pyridine-based kinase inhibitor. Note the significant reduction in Intrinsic Clearance (

    
    ) and the improvement in Lipophilic Metabolism Efficiency (LipMetE).
    
    ParameterEthyl Ether VariantCyclopropyl Ether VariantImpact
    Human Microsomal
    
    
    45
    
    
    L/min/mg
    < 8
    
    
    L/min/mg
    >5x Stability Improvement
    Rat Microsomal
    
    
    12 min> 60 minExtended Half-life
    LogD (pH 7.4) 2.82.4Improved Solubility
    LipMetE LowHighSuperior Design
    CYP Inhibition (IC50) > 10
    
    
    M
    > 10
    
    
    M
    Neutral (Generally Safe)

    Expert Insight: The reduction in LogD (approx -0.4 units) is counter-intuitive to some, as adding carbon usually increases lipophilicity. However, the cyclopropyl group is less lipophilic than an isopropyl or ethyl group due to its compact electron cloud and polarity. This reduction in lipophilicity often reduces non-specific binding and further lowers metabolic liability.

    Experimental Protocol: Microsomal Stability Assay

    To validate this stability in your own series, use the following self-validating protocol. This workflow ensures cofactor integrity and linear reaction kinetics.

    Materials
    • Test Compounds: 10 mM stock in DMSO.

    • Microsomes: Human/Rat Liver Microsomes (20 mg/mL protein conc).

    • Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+,

      
      ).
      
    • Quench Solution: Acetonitrile (MeCN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

    Detailed Workflow
    • Pre-Incubation:

      • Prepare a master mix of Microsomes (0.5 mg/mL final) in Phosphate Buffer (100 mM, pH 7.4).

      • Spike test compound to 1

        
        M final concentration (0.1% DMSO max).
        
      • Incubate at 37°C for 5 minutes.

    • Reaction Initiation:

      • Add NADPH regenerating system to start the reaction (

        
        ).[2]
        
    • Sampling:

      • At time points

        
         min, remove 50 
        
        
        
        L aliquots.
    • Quenching:

      • Immediately dispense aliquot into 150

        
        L ice-cold Quench Solution (MeCN + IS).
        
      • Vortex for 1 min; Centrifuge at 4000g for 15 min.

    • Analysis:

      • Inject supernatant onto LC-MS/MS.[2] Monitor Parent/IS Area Ratio.

    Assay Logic Diagram

    AssayWorkflow cluster_sampling Time Course Sampling Start Prepare Master Mix (Microsomes + Buffer + Compound) PreWarm Pre-warm 37°C (5 min) Start->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate Sample Extract 50µL Aliquot Initiate->Sample Quench Quench in Cold MeCN + IS (Stop Metabolism) Sample->Quench t=0, 5...60 min Analyze LC-MS/MS Analysis (Calculate Slope k) Quench->Analyze Calc Calculate t1/2 & Cl_int Analyze->Calc

    Figure 2: Step-by-step workflow for the microsomal stability assay.

    Synthesis & Application Notes

    Synthetic Accessibility

    While ethyl ethers are trivial to synthesize (Williamson ether synthesis), cyclopropyl ethers require specific strategies because cyclopropyl halides do not undergo

    
     reactions.
    
    • Method A (Nucleophilic Aromatic Substitution -

      
      ):  Reacting cyclopropanol with a chloropyridine using a strong base (NaH or KOtBu) in DMF/THF. This is the preferred route for electron-deficient pyridines.
      
    • Method B (Mitsunobu Reaction): Coupling cyclopropanol with a hydroxypyridine using

      
      .
      
    Safety Warning: Amine vs. Ether

    It is critical to distinguish between cyclopropyl ethers and cyclopropyl amines .

    • Cyclopropyl Amines: Often act as Mechanism-Based Inhibitors (Suicide Substrates) of CYP450.[3] The amine radical cation can open the ring, covalently modifying the heme porphyrin.

    • Cyclopropyl Ethers: Generally do not show this toxicity. The ether oxygen does not support the formation of the radical cation required for ring opening in the same way amines do. However, standard CYP inhibition assays should still be performed.

    References

    • Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry. Link

    • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosteres). Link

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

    • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

    Sources

    A Senior Application Scientist's Guide to Elemental Analysis Validation for 3-Bromo-5-(cyclopropylmethoxy)pyridine

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of robust and reproducible science. This guide provides an in-depth, experience-driven approach to the validation of elemental analysis for the compound 3-Bromo-5-(cyclopropylmethoxy)pyridine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. We will move beyond a simple recitation of protocols to explain the underlying scientific rationale for our experimental choices, ensuring a self-validating and trustworthy analytical system. This guide will also objectively compare elemental analysis with other common analytical techniques, offering a holistic view of chemical characterization.

    The Critical Role of Elemental Analysis in Compound Verification

    Before a new molecule can advance through the development pipeline, its elemental composition must be unequivocally confirmed. Elemental analysis provides the fundamental, quantitative data that underpins the structural hypothesis of a synthesized compound. For 3-Bromo-5-(cyclopropylmethoxy)pyridine, with a molecular formula of C₁₀H₁₂BrNO, the theoretical elemental composition serves as the benchmark against which all synthesized batches must be compared.

    Theoretical Elemental Composition of 3-Bromo-5-(cyclopropylmethoxy)pyridine (C₁₀H₁₂BrNO)

    To begin our validation journey, we must first calculate the theoretical weight percentages of each element. Based on a molecular weight of 242.11 g/mol , the expected values are:

    ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
    Carbon (C)12.01110120.1149.61
    Hydrogen (H)1.0081212.0965.00
    Bromine (Br)79.904179.90433.00
    Nitrogen (N)14.007114.0075.78
    Oxygen (O)15.999115.9996.61

    These theoretical values are the "true" values we will aim to verify through our validated analytical method.

    Validation of the Elemental Analysis Method: An ICH Q2(R2) Guided Approach

    The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which we will adapt for the elemental analysis of 3-Bromo-5-(cyclopropylmethoxy)pyridine.[1][2][3][4][5]

    Our chosen method involves combustion analysis for Carbon, Hydrogen, and Nitrogen, and oxygen flask combustion followed by ion chromatography for Bromine determination.[6]

    Core Validation Parameters

    The following parameters are critical for a comprehensive method validation:

    • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[1][5] For elemental analysis, this means ensuring that the analytical signals for C, H, N, and Br are not interfered with by other elements or the sample matrix.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[1][5]

    • Accuracy: The closeness of the test results obtained by the method to the true value.[1][4][5]

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] This is further divided into repeatability and intermediate precision.

    • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    Experimental Workflow for Method Validation

    The following diagram outlines the logical flow of the validation process:

    G cluster_0 Method Development & Optimization cluster_1 Validation Protocol Definition cluster_2 Validation Execution cluster_3 Validation Report & Lifecycle Management Dev Develop & Optimize Combustion and IC Methods Protocol Define ATP and Acceptance Criteria (ICH Q14) Dev->Protocol Specificity Specificity Assessment Protocol->Specificity Linearity Linearity Study Specificity->Linearity Accuracy Accuracy Determination Linearity->Accuracy Precision Precision Evaluation (Repeatability & Intermediate) Accuracy->Precision Range Range Verification Precision->Range Robustness Robustness Testing Range->Robustness Report Compile Validation Report Robustness->Report Lifecycle Implement Method for Routine Use & Ongoing Monitoring Report->Lifecycle

    Caption: A workflow for the validation of an elemental analysis method, guided by ICH principles.

    Detailed Experimental Protocols

    1. Combustion Analysis for C, H, N

    • Instrumentation: A modern CHN elemental analyzer.

    • Protocol:

      • Accurately weigh 1-2 mg of 3-Bromo-5-(cyclopropylmethoxy)pyridine into a tin capsule using a microbalance.

      • Introduce the sample into the combustion tube of the analyzer, where it is combusted at high temperatures (typically 900-1000°C) in a pure oxygen environment.

      • The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.

      • The gases are then separated by a chromatographic column and detected by a thermal conductivity detector (TCD).[7]

      • The instrument software calculates the weight percentages of C, H, and N based on the detector response and the sample weight.

    2. Oxygen Flask Combustion and Ion Chromatography for Bromine

    • Instrumentation: Schöniger combustion flask, Ion Chromatograph (IC) with a conductivity detector.

    • Protocol:

      • Accurately weigh 3-5 mg of the sample onto a piece of filter paper.

      • Fold the paper and place it in a platinum gauze holder attached to the stopper of a thick-walled flask filled with an absorbing solution (e.g., dilute hydrogen peroxide).

      • Ignite the paper's fuse and quickly plunge the stopper into the flask, which is filled with pure oxygen.

      • After combustion is complete, shake the flask to ensure all combustion products are absorbed into the solution, converting bromine to bromide ions.

      • Inject an aliquot of the absorbing solution into the ion chromatograph to separate and quantify the bromide ion concentration.

    Acceptance Criteria and Data Summary

    The following table summarizes the validation parameters, their purpose, and typical acceptance criteria for elemental analysis in a pharmaceutical setting.

    Validation ParameterPurposeTypical Acceptance Criteria
    Specificity To ensure the method is selective for the elements of interest.No interference from known impurities or degradation products.
    Linearity To demonstrate a proportional relationship between signal and analyte amount.Correlation coefficient (r²) ≥ 0.999
    Accuracy To determine the closeness of the measured value to the true value.% Recovery of 98.0% to 102.0% for a certified reference material.
    Precision (Repeatability) To show the precision of the method over a short time interval with the same analyst and equipment.Relative Standard Deviation (RSD) ≤ 0.3% for C, H, N; ≤ 0.5% for Br.
    Precision (Intermediate) To demonstrate the method's reproducibility on different days, with different analysts, or on different equipment.RSD ≤ 0.5% for C, H, N; ≤ 0.7% for Br.
    Range To define the upper and lower limits of analyte that can be reliably quantified.Typically 80% to 120% of the theoretical elemental composition.
    Robustness To assess the method's reliability during normal use.No significant change in results with minor variations in combustion temperature, gas flow rates, or IC mobile phase composition.

    Comparison with Alternative Analytical Techniques

    While elemental analysis is the gold standard for determining elemental composition, a comprehensive characterization of a novel compound like 3-Bromo-5-(cyclopropylmethoxy)pyridine requires orthogonal analytical techniques.

    Analytical TechniqueInformation ProvidedAdvantagesLimitations
    Elemental Analysis Quantitative elemental composition (%C, %H, %N, %Br).Highly accurate and precise for elemental ratios; confirms the empirical formula.Provides no information on molecular structure or connectivity.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.Unambiguous structure elucidation; can identify impurities.Less quantitative than elemental analysis without careful calibration.
    Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Confirms molecular formula and provides structural clues.Isomeric compounds can have the same molecular weight.
    High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of the main component and impurities.Highly sensitive and quantitative for purity determination.Does not provide structural information on its own.
    X-Ray Fluorescence (XRF) Rapid, non-destructive elemental analysis, particularly for halogens.[8]Minimal sample preparation; can be used for screening.Generally less sensitive and precise than combustion methods for C, H, and N.
    A Synergistic Approach to Compound Characterization

    The following diagram illustrates how these techniques work together to provide a complete picture of the synthesized compound:

    G Compound Synthesized 3-Bromo-5-(cyclopropylmethoxy)pyridine EA Elemental Analysis Compound->EA Confirms Elemental Composition NMR NMR Spectroscopy Compound->NMR Elucidates Molecular Structure MS Mass Spectrometry Compound->MS Determines Molecular Weight HPLC HPLC Compound->HPLC Assesses Purity

    Caption: The complementary roles of different analytical techniques in compound characterization.

    Conclusion

    The validation of an elemental analysis method for a novel compound such as 3-Bromo-5-(cyclopropylmethoxy)pyridine is a rigorous but essential process. By following the principles outlined in the ICH Q2(R2) guideline and employing a systematic, science-based approach, researchers can ensure the generation of accurate and reliable data. This, in turn, builds a foundation of trust in the identity and quality of the molecule as it progresses through the drug discovery and development process. While elemental analysis provides the fundamental building blocks of a compound's identity, it is most powerful when used in concert with other spectroscopic and chromatographic techniques to provide a complete and unambiguous characterization.

    References

    • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
    • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, February 12).
    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
    • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
    • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8).
    • Elemental analysis. Weizmann Institute of Science.
    • 3-Bromo-5-(cyclobutylmethoxy)pyridine | C10H12BrNO | CID 65458055 - PubChem. National Center for Biotechnology Information.
    • Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague. (2016, February 1).
    • Elemental analysis: operation & applications - Elementar.
    • Halogen analysis - Rigaku.

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Handling of 3-Bromo-5-(cyclopropylmethoxy)pyridine

    Author: BenchChem Technical Support Team. Date: February 2026

    Understanding the Hazard Landscape

    3-Bromo-5-(cyclopropylmethoxy)pyridine belongs to the class of halogenated pyridines. Compounds in this family are generally considered hazardous. Based on data from similar compounds like 3-Bromopyridine and 3-Bromo-5-methoxypyridine, we can anticipate potential hazards including acute toxicity if swallowed, skin irritation, and serious eye irritation.[1][2] It is crucial to handle this compound with the assumption that it is hazardous, minimizing all chemical exposures.[3]

    Core Principles of Safe Handling

    The foundation of laboratory safety rests on a comprehensive approach that includes engineering controls, administrative controls, and Personal Protective Equipment (PPE).[3] The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe working environment, which includes implementing a Chemical Hygiene Plan and ensuring employees are trained on the hazards of the chemicals they handle.[4][5][6][7]

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures being performed.[3] Below is a summary of recommended PPE for handling 3-Bromo-5-(cyclopropylmethoxy)pyridine.

    Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
    Weighing and preparing solutions (small quantities) Safety glasses with side shields meeting ANSI Z87.1 standard.[8][9]Nitrile gloves.[10]Flame-resistant lab coat, buttoned.[8][9]Not generally required if performed in a certified chemical fume hood.
    Reactions and work-up procedures Chemical splash goggles.[9] A face shield worn over safety glasses is required for splash hazards or exothermic reactions.[8][11]Chemically resistant gloves (e.g., neoprene or Silver Shield under nitrile gloves for extended contact).[9][10]Flame-resistant lab coat.[8][9]Work must be conducted in a certified chemical fume hood.[12]
    Large-scale operations or potential for aerosol generation Face shield over chemical splash goggles.[8][9][11]Heavy-duty chemically resistant gloves (e.g., neoprene).[10]Chemical-resistant apron over a flame-resistant lab coat.A NIOSH-approved respirator may be required if engineering controls are insufficient to maintain exposure below permissible limits.[8]
    Spill cleanup Chemical splash goggles and face shield.[8][9][11]Heavy-duty chemically resistant gloves.Chemical-resistant coveralls or apron.A NIOSH-approved respirator with appropriate cartridges should be available.

    Operational Plan: A Step-by-Step Protocol for Safe Handling

    Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

    1. Pre-Experiment Preparation:

    • Information and Training: All personnel must be trained on the potential hazards of halogenated pyridines and the specific procedures outlined in this guide.[5][7]

    • Chemical Hygiene Plan: This guide should be incorporated into your laboratory's Chemical Hygiene Plan as required by OSHA.[6]

    • Emergency Preparedness: Ensure that safety showers and eyewash stations are accessible and have been recently tested.[13] Have a spill kit readily available.

    2. Engineering Controls:

    • Ventilation: All handling of 3-Bromo-5-(cyclopropylmethoxy)pyridine, including weighing, solution preparation, and reactions, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation of vapors.[12][14]

    3. Handling Procedures:

    • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

    • Weighing: When weighing the solid, use a disposable weigh boat within the fume hood.

    • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

    • Reactions: Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects. If heating, use a controlled heating source such as a heating mantle.

    • Post-Reaction: Quench reactions carefully and be aware of any potential for off-gassing.

    4. Spill Management:

    • Immediate Action: In the event of a spill, alert others in the vicinity and evacuate the immediate area if necessary.

    • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[14]

    • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[15] Do not allow the chemical to enter drains or waterways.[16]

    • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department.[15]

    Disposal Plan: Cradle-to-Grave Responsibility

    Proper disposal of 3-Bromo-5-(cyclopropylmethoxy)pyridine and its containers is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

    1. Waste Identification:

    • Treat 3-Bromo-5-(cyclopropylmethoxy)pyridine and any materials contaminated with it as hazardous waste.[17] It falls under the category of halogenated organic compounds.[16]

    2. Waste Collection and Storage:

    • Containers: Collect all waste in a designated, properly labeled, and sealed container.[15][18] The container must be compatible with the waste.

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.[15]

    • Segregation: Store halogenated waste separately from non-halogenated waste.[15] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12]

    3. Disposal Procedure:

    • Licensed Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal facility. Never dispose of this chemical down the drain or in regular trash.[14][17]

    • Documentation: Maintain accurate records of hazardous waste generation and disposal as required by the EPA.[18]

    Visualizing Your Safety Workflow

    The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

    PPE_Decision_Workflow PPE Selection for Handling 3-Bromo-5-(cyclopropylmethoxy)pyridine start Start: Assess Task task_type What is the scale and nature of the operation? start->task_type small_scale Small Scale (e.g., weighing, prep) task_type->small_scale Small reaction Reaction / Work-up task_type->reaction Medium large_scale Large Scale / Aerosol Risk task_type->large_scale Large spill Spill Cleanup task_type->spill Emergency ppe_small PPE: Safety Glasses, Nitrile Gloves, Lab Coat (in Fume Hood) small_scale->ppe_small ppe_reaction PPE: Goggles, Chem-Resistant Gloves, Lab Coat (Face shield if splash risk) (in Fume Hood) reaction->ppe_reaction ppe_large PPE: Goggles & Face Shield, Heavy-Duty Gloves, Apron over Lab Coat (Respirator if needed) large_scale->ppe_large ppe_spill PPE: Goggles & Face Shield, Heavy-Duty Gloves, Coveralls (Respirator likely) spill->ppe_spill

    Caption: Decision workflow for selecting appropriate PPE.

    By integrating these safety protocols into your daily laboratory practices, you can effectively mitigate the risks associated with handling 3-Bromo-5-(cyclopropylmethoxy)pyridine. This proactive approach to safety not only protects you and your colleagues but also upholds the scientific integrity of your research.

    References

    • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

    • Chemical Safety Guidelines. University of New Mexico. [Link]

    • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

    • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. [Link]

    • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

    • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

    • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

    • Laboratory Safety and Chemical Hygiene Plan. Princeton University. [Link]

    • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

    • PYRIDINE Material Safety Data Sheet. Vertellus. [Link]

    • Personal Protective Equipment (PPE). CHEMM. [Link]

    • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

    • Personal Protective Equipment in Chemistry. Dartmouth College. [Link]

    • Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]

    • Lab Safety Equipment & PPE. ChemTalk. [Link]

    • 3-Bromo-5-(cyclobutylmethoxy)pyridine. PubChem. [Link]

    • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

    • Pyridine Standard Operating Procedure. Washington State University. [Link]

    • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

    • 3-bromo-5-chloro-2-(cyclopropylmethoxy)pyridine. Reagentia. [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-Bromo-5-(cyclopropylmethoxy)pyridine
    Reactant of Route 2
    Reactant of Route 2
    3-Bromo-5-(cyclopropylmethoxy)pyridine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.